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  • Product: 5-Fluoroamylamine
  • CAS: 592-79-0

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 5-Fluoroamylamine: Chemical Properties, Structure, and Synthetic Methodologies

For Researchers, Scientists, and Drug Development Professionals Foreword The strategic incorporation of fluorine into small molecules has become a cornerstone of modern drug discovery. The unique physicochemical properti...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

The strategic incorporation of fluorine into small molecules has become a cornerstone of modern drug discovery. The unique physicochemical properties imparted by this halogen can profoundly influence a compound's metabolic stability, lipophilicity, and binding affinity for its biological target. 5-Fluoroamylamine, a simple yet versatile building block, embodies the potential of this strategy. This guide, intended for the discerning researcher, provides a comprehensive overview of the chemical properties, structure, and synthetic considerations for this important intermediate. By elucidating the causality behind its characteristics and providing robust experimental frameworks, we aim to empower scientists to confidently integrate 5-fluoroamylamine into their research and development endeavors.

Molecular Structure and Physicochemical Properties

5-Fluoroamylamine, with the systematic IUPAC name 5-fluoropentan-1-amine, is a primary alkylamine bearing a terminal fluorine atom. This seemingly simple modification of pentylamine introduces significant changes to its electronic and physical properties.

Molecular Structure:

The structure of 5-fluoroamylamine is characterized by a five-carbon aliphatic chain with an amino group at one terminus (C1) and a fluorine atom at the other (C5).

Caption: 2D Structure of 5-Fluoroamylamine

Physicochemical Data:

Property5-Fluoroamylaminen-Pentylamine (for comparison)Source
Molecular Formula C₅H₁₂FNC₅H₁₃NPubChem[1]
Molecular Weight 105.15 g/mol 87.16 g/mol PubChem[1]
CAS Number 592-79-0110-58-7PubChem[1]
Boiling Point 67-67.5 °C at 50 Torr104 °C at 760 mmHgChemBK[2], PubChem[3]
Estimated: ~125-130 °C at 760 mmHg
Density Estimated: 0.865 g/mL0.752 g/mL at 25 °CChemBK[2], ChemicalBook[4]
pKa (of conjugate acid) Predicted: 10.4410.63ChemBK[2], ChemicalBook[4]
Solubility Soluble in water and common organic solventsMiscible with water, soluble in alcohol and etherGeneral amine properties[5][6]
XLogP3 0.71.5PubChem[1]

The introduction of the highly electronegative fluorine atom has a notable effect on the molecule's properties. The predicted boiling point is slightly higher than that of n-pentylamine, likely due to increased polarity and dipole-dipole interactions. The lower predicted XLogP3 value suggests that 5-fluoroamylamine is more hydrophilic than its non-fluorinated counterpart, a crucial consideration in drug design for modulating solubility and membrane permeability. The basicity, as indicated by the predicted pKa of the conjugate acid, is expected to be slightly lower than that of n-pentylamine due to the electron-withdrawing inductive effect of the distal fluorine atom.[7]

Spectroscopic Characterization

Unequivocal identification of 5-fluoroamylamine relies on a combination of spectroscopic techniques. Below are the expected spectral data based on established principles and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of 5-fluoroamylamine, with both ¹H and ¹³C NMR providing a wealth of information, particularly due to the presence of the NMR-active ¹⁹F nucleus.

Predicted ¹H NMR Spectrum (500 MHz, CDCl₃):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentKey Couplings (J, Hz)
~4.45dt2HH-5 (-CH₂F)¹⁹F-¹H (J_HF) ≈ 47 Hz (triplet), ³J_HH ≈ 6 Hz (triplet)
~2.70t2HH-1 (-CH₂NH₂)³J_HH ≈ 7 Hz
~1.75m2HH-4 (-CH₂CH₂F)
~1.55m2HH-2 (-CH₂CH₂NH₂)
~1.45m2HH-3 (-CH₂CH₂CH₂-)
~1.30br s2H-NH₂

Predicted ¹³C NMR Spectrum (125 MHz, CDCl₃):

Chemical Shift (δ, ppm)Multiplicity (due to ¹⁹F coupling)AssignmentKey Couplings (J, Hz)
~84.0dC-5 (-CH₂F)¹J_CF ≈ 165 Hz
~42.0sC-1 (-CH₂NH₂)
~32.5dC-2 (-CH₂CH₂NH₂)⁴J_CF ≈ 4 Hz
~30.0dC-4 (-CH₂CH₂F)²J_CF ≈ 20 Hz
~22.0dC-3 (-CH₂CH₂CH₂-)³J_CF ≈ 5 Hz

Note: Predicted chemical shifts and coupling constants are estimates and may vary depending on the solvent and other experimental conditions.

Infrared (IR) Spectroscopy

The IR spectrum of 5-fluoroamylamine will exhibit characteristic absorption bands for the primary amine and the alkyl fluoride functionalities.

Expected IR Absorption Bands:

Wavenumber (cm⁻¹)IntensityAssignment
3380-3250Medium, two bandsN-H symmetric and asymmetric stretching (primary amine)
2940-2860StrongC-H stretching (aliphatic)
1650-1580MediumN-H bending (scissoring)
1470-1450MediumC-H bending (scissoring)
1150-1050StrongC-F stretching
910-665Broad, mediumN-H wagging
Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) of 5-fluoroamylamine will lead to fragmentation patterns characteristic of primary amines and alkyl fluorides.

Expected Fragmentation Pattern:

  • Molecular Ion (M⁺): A peak at m/z = 105, corresponding to the molecular weight of the compound. Due to the nitrogen rule, the molecular ion peak will have an odd m/z value. The intensity of this peak may be weak.[8][9]

  • Alpha-Cleavage: The most significant fragmentation for primary amines is the cleavage of the C-C bond adjacent to the nitrogen atom. This will result in a prominent base peak at m/z = 30, corresponding to the [CH₂=NH₂]⁺ ion.[10][11]

  • Loss of HF: A peak at m/z = 85, corresponding to [M-HF]⁺, may be observed.

  • Loss of an Alkyl Radical: Fragmentation of the pentyl chain can lead to a series of peaks separated by 14 Da (CH₂).

  • Fluorine-containing Fragments: Fragments containing the fluorine atom, such as [C₄H₈F]⁺ at m/z = 75, may also be present.

Synthesis and Reactivity

A robust understanding of the synthesis and reactivity of 5-fluoroamylamine is essential for its effective utilization.

Synthetic Methodologies

Several synthetic routes can be envisioned for the preparation of 5-fluoroamylamine. Two plausible and practical methods are detailed below.

Method 1: From 1-Bromo-5-fluoropentane

This approach involves the nucleophilic substitution of bromide with an amine source. To avoid over-alkylation, a large excess of ammonia or a protected amine equivalent is typically used.

synthesis_from_bromide 1-Bromo-5-fluoropentane 1-Bromo-5-fluoropentane 5-Fluoroamylamine 5-Fluoroamylamine 1-Bromo-5-fluoropentane->5-Fluoroamylamine 1. NH₃ (excess), EtOH 2. NaOH (aq)

Caption: Synthesis of 5-Fluoroamylamine from 1-Bromo-5-fluoropentane.

Experimental Protocol:

  • Reaction Setup: In a high-pressure reaction vessel, dissolve 1-bromo-5-fluoropentane (1.0 eq) in ethanol.

  • Amination: Cool the solution to -78 °C and condense a large excess of anhydrous ammonia (e.g., 20 eq) into the vessel.

  • Reaction: Seal the vessel and allow it to warm to room temperature. Stir the reaction mixture for 48-72 hours. The progress of the reaction can be monitored by GC-MS.

  • Work-up: Carefully vent the excess ammonia. Concentrate the reaction mixture under reduced pressure.

  • Extraction: Dissolve the residue in water and make the solution basic with the addition of aqueous NaOH. Extract the aqueous layer with diethyl ether or dichloromethane (3x).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude 5-fluoroamylamine can be purified by fractional distillation under reduced pressure.

Method 2: From 5-Amino-1-pentanol

This two-step synthesis involves the conversion of the terminal hydroxyl group to a fluorine atom.

synthesis_from_alcohol 5-Amino-1-pentanol 5-Amino-1-pentanol N-Boc-5-amino-1-pentanol N-Boc-5-amino-1-pentanol 5-Amino-1-pentanol->N-Boc-5-amino-1-pentanol Boc₂O, Et₃N, DCM N-Boc-5-fluoroamylamine N-Boc-5-fluoroamylamine N-Boc-5-amino-1-pentanol->N-Boc-5-fluoroamylamine DAST or Deoxo-Fluor®, DCM, -78 °C to rt 5-Fluoroamylamine 5-Fluoroamylamine N-Boc-5-fluoroamylamine->5-Fluoroamylamine TFA or HCl in Dioxane

Caption: Synthesis of 5-Fluoroamylamine from 5-Amino-1-pentanol.

Experimental Protocol:

  • Protection of the Amine: Dissolve 5-amino-1-pentanol (1.0 eq) and triethylamine (1.2 eq) in dichloromethane (DCM). To this solution, add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) dropwise at 0 °C. Allow the reaction to warm to room temperature and stir for 12-18 hours. After completion, wash the reaction mixture with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate to obtain N-Boc-5-amino-1-pentanol.

  • Fluorination: Dissolve the protected amino alcohol (1.0 eq) in anhydrous DCM and cool to -78 °C under an inert atmosphere. Add diethylaminosulfur trifluoride (DAST) or a similar fluorinating agent (e.g., Deoxo-Fluor®, 1.2 eq) dropwise. Allow the reaction to slowly warm to room temperature and stir for 4-6 hours.

  • Work-up and Deprotection: Carefully quench the reaction with a saturated aqueous solution of sodium bicarbonate. Separate the layers and extract the aqueous phase with DCM. Combine the organic layers, dry, and concentrate. The crude N-Boc-5-fluoroamylamine can be deprotected without further purification by dissolving it in DCM and adding an excess of trifluoroacetic acid (TFA) or a solution of HCl in dioxane. Stir for 1-2 hours at room temperature.

  • Purification: Concentrate the reaction mixture and dissolve the residue in water. Wash with an organic solvent (e.g., diethyl ether) to remove non-polar impurities. Basify the aqueous layer with NaOH and extract the product with DCM. Dry the organic extracts and purify by distillation as described in Method 1.

Reactivity Profile

The reactivity of 5-fluoroamylamine is dominated by the nucleophilic primary amine, with the terminal fluorine atom exerting a modest electronic influence.

  • Nucleophilicity of the Amine: The primary amine is a good nucleophile and will readily participate in reactions such as acylation, alkylation, and reductive amination. The electron-withdrawing effect of the fluorine atom at the 5-position is attenuated by the intervening alkyl chain, so the nucleophilicity of the amine is only slightly reduced compared to n-pentylamine.[7]

  • Reactivity of the C-F Bond: The carbon-fluorine bond is strong and generally unreactive towards nucleophilic substitution under standard conditions.

  • Basicity: As a primary amine, 5-fluoroamylamine is basic and will form ammonium salts upon treatment with acids. This property is important for its purification and handling.

Applications in Research and Drug Development

The unique combination of a reactive primary amine and a metabolically stabilizing fluorine atom makes 5-fluoroamylamine an attractive building block in medicinal chemistry.

Caption: Synthetic utility of 5-fluoroamylamine in drug discovery.

  • Introduction of Fluorinated Moieties: The primary application of 5-fluoroamylamine is as a synthon to introduce a fluoropentyl group into a larger molecule. This can be used to block metabolic oxidation at that position, thereby increasing the half-life of a drug candidate.

  • Modulation of Physicochemical Properties: The fluorine atom can alter the lipophilicity and pKa of a molecule, which can be fine-tuned to optimize absorption, distribution, metabolism, and excretion (ADME) properties.

  • PET Imaging: While not directly a PET agent, the non-radioactive "cold" standard of ¹⁸F-labeled tracers could be synthesized from 5-fluoroamylamine for use in analytical and competitive binding assays.

While specific examples of marketed drugs containing the 5-fluoroamylamine fragment are not prevalent, its utility as a building block is evident in the patent literature for the synthesis of a wide range of biologically active compounds.

Safety and Handling

5-Fluoroamylamine is a hazardous chemical and should be handled with appropriate safety precautions in a well-ventilated fume hood.

  • Hazards: It is a flammable liquid and vapor. It causes severe skin burns and eye damage.[1]

  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, and a lab coat.

  • Handling: Avoid contact with skin, eyes, and clothing. Avoid inhalation of vapors. Keep away from heat, sparks, and open flames.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.

References

  • ChemBK. 5-Fluoropentan-1-amine. [Link]

  • Science Ready. Organic Bases: Amines – HSC Chemistry. [Link]

  • IIT Kanpur. Chemistry Amines | SATHEE JEE. [Link]

  • PubChem. 5-Fluoropentan-1-amine. [Link]

  • Stenutz. n-pentylamine. [Link]

  • Ataman Kimya. PENTYLAMINE. [Link]

  • ChemBK. n-Pentylamine. [Link]

  • JoVE. Video: Mass Spectrometry of Amines. [Link]

  • Whitman College. GCMS Section 6.15. [Link]

  • BYJU'S. Physical Properties of Amines. [Link]

  • PubChem. Pentylamine. [Link]

  • JoVE. Video: Mass Spectrometry: Amine Fragmentation. [Link]

  • Reddit. What is pka value of amines? : r/chemhelp. [Link]

  • Chemistry LibreTexts. 21.4: Acidity and Basicity of Amines. [Link]

  • YouTube. Mass Spectrometry Part 8 - Fragmentation in Amines. [Link]

  • Chemistry LibreTexts. 6.5: Amine Fragmentation. [Link]

  • Fluorine notes. October 2019 — "Effect of eliminated radical mass and molecular weight of homologs of alkyl halides, α,ω–dihaloalkanes, and α,ω–dibromoperfluoroalkanes on their fragmentation upon electron impact ionization". [Link]

Sources

Exploratory

synthesis of 5-Fluoroamylamine for research purposes

An In-Depth Technical Guide to the Synthesis of 5-Fluoroamylamine for Research Applications Abstract This guide provides a comprehensive overview of two robust and reliable synthetic routes for the preparation of 5-fluor...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Synthesis of 5-Fluoroamylamine for Research Applications

Abstract

This guide provides a comprehensive overview of two robust and reliable synthetic routes for the preparation of 5-fluoroamylamine (also known as 5-fluoropentan-1-amine), a valuable building block in pharmaceutical and agrochemical research. The strategic introduction of a fluorine atom into small molecules can significantly modulate their physicochemical and biological properties, including metabolic stability, lipophilicity, and binding affinity. This document is intended for researchers, chemists, and drug development professionals, offering a detailed examination of the Gabriel synthesis and reductive amination pathways for obtaining 5-fluoroamylamine. Each section elucidates the mechanistic underpinnings, provides field-proven insights into experimental choices, and presents detailed, step-by-step protocols.

Introduction: The Significance of Fluorinated Aliphatic Amines

The incorporation of fluorine into organic molecules is a widely employed strategy in medicinal chemistry to enhance pharmacological profiles. In the context of aliphatic amines, a terminal fluoro group, as in 5-fluoroamylamine, can subtly alter the amine's basicity and lipophilicity, influencing its interaction with biological targets and its metabolic fate. 5-Fluoroamylamine serves as a key intermediate for the synthesis of more complex molecules where the fluorinated alkyl chain can act as a metabolically stable lipophilic tail or a specific binding motif. This guide presents two distinct and complementary synthetic strategies, each with its own merits and considerations, to empower researchers with practical and efficient methods for accessing this important compound.

Strategic Overview of Synthetic Pathways

Two primary and well-established methodologies in amine synthesis are adapted here for the preparation of 5-fluoroamylamine: the Gabriel synthesis and reductive amination. The choice between these routes may depend on the available starting materials, scale of the reaction, and desired purity profile.

  • Route 1: The Gabriel Synthesis: This classical method offers a clean and controlled approach to primary amines, avoiding the over-alkylation often problematic in direct ammonolysis. It involves the N-alkylation of potassium phthalimide with a suitable 5-fluoropentyl halide, followed by the liberation of the primary amine.

  • Route 2: Reductive Amination: This versatile and widely used method involves the reaction of an aldehyde, in this case, 5-fluoropentanal, with an ammonia source to form an intermediate imine, which is then reduced in situ to the desired primary amine.

The following diagram illustrates the logical flow of both synthetic approaches.

G cluster_0 Route 1: Gabriel Synthesis cluster_1 Route 2: Reductive Amination A 1,5-Pentanediol B 5-Fluoropentan-1-ol A->B Fluorination C 1-Bromo-5-fluoropentane B->C Bromination E N-(5-Fluoropentyl)phthalimide C->E N-Alkylation (SN2) D Potassium Phthalimide D->E N-Alkylation (SN2) F 5-Fluoroamylamine E->F Hydrazinolysis G 1,5-Pentanediol H 5-Fluoropentan-1-ol G->H Fluorination I 5-Fluoropentanal H->I Oxidation K [Imine Intermediate] I->K Imine Formation J Ammonia Source J->K Imine Formation L 5-Fluoroamylamine K->L Reduction

Foundational

Strategic Integration of Fluoroalkylamines in Drug Design: Synthesis, Physicochemical Modulation, and Catalytic Methodologies

Executive Summary The incorporation of fluorine into organic architectures has fundamentally reshaped modern medicinal chemistry. Among fluorinated motifs, fluoroalkylamines—amines containing proximal fluoroalkyl groups...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The incorporation of fluorine into organic architectures has fundamentally reshaped modern medicinal chemistry. Among fluorinated motifs, fluoroalkylamines—amines containing proximal fluoroalkyl groups (e.g., trifluoromethyl, difluoroethyl)—stand out as privileged scaffolds. The strategic introduction of fluorine to the α- or β-carbon of amine compounds enables precise electronic modulation of nitrogen-centered charge distribution, thereby modifying the molecular spatial configuration and physicochemical properties such as basicity, lipophilicity, and metabolic stability 1.

As a Senior Application Scientist, I approach the synthesis and application of fluoroalkylamines not merely as a series of chemical transformations, but as a highly orchestrated manipulation of electronic and steric environments. This technical guide dissects the causality behind the physicochemical shifts induced by fluorination and provides self-validating, step-by-step protocols for the field's most advanced catalytic syntheses.

Physicochemical Modulation: The Causality of Fluorination

The primary rationale for integrating fluoroalkylamines into drug candidates is the profound inductive effect exerted by the highly electronegative fluorine atoms. By pulling electron density away from the nitrogen lone pair, fluorine predictably attenuates the amine's basicity (pKa). This attenuation is critical for improving oral bioavailability, as it increases the fraction of the un-ionized drug in the physiological pH of the intestinal tract, thereby enhancing passive membrane permeability.

Furthermore, the substitution of hydrogen with fluorine alters the lipophilicity (LogP/LogD) and shields adjacent C-H bonds from oxidative metabolism (e.g., by cytochrome P450 enzymes or monoamine oxidases).

Quantitative Impact of Fluoroalkylation on Amines

The following table summarizes the predictable shifts in physicochemical properties as the degree of fluorination increases on an ethylamine scaffold.

Amine ScaffoldConjugate Acid pKaLogP Effect (Relative)Metabolic Stability Profile
Ethylamine ~10.6BaselineHigh susceptibility to oxidative deamination
2-Fluoroethylamine ~9.0Slight IncreaseModerate stability; susceptible to defluorination
2,2-Difluoroethylamine 7.1Variable (H-bond dependent)High stability; acts as a lipophilic bioisostere
2,2,2-Trifluoroethylamine 5.7Significant IncreaseVery high stability; highly electron-withdrawing
Pentafluoropropylamine 5.7Maximum IncreaseExceptional stability; high steric bulk

Data synthesized from foundational structure-activity relationship studies and cross-coupling literature 2.

Advanced Synthetic Methodologies & Mechanistic Causality

Historically, the synthesis of fluoroalkylamines—particularly inherently unstable N-CF3 secondary amines—has been a formidable challenge, often requiring harsh oxidative fluorination of isocyanides 3. Today, transition-metal catalysis offers precise, modular access to these motifs.

Copper-Catalyzed Aminofluorination of Alkenes

Direct 1,2-aminofluorination of alkenes offers an ideal strategy for one-step entry to β-fluorinated amines from readily available starting materials 4. The mechanistic brilliance of this approach lies in its radical-based umpolung strategy. By utilizing O-benzoylhydroxylamines as the amine source, the copper catalyst initiates a single-electron transfer (SET) to cleave the N-O bond, generating an electrophilic aminyl radical.

Cu_Catalysis CuI Cu(I) Catalyst SET Single-Electron Transfer N-O Bond Cleavage CuI->SET O-Benzoylhydroxylamine Radical Protonated Aminyl Radical + Cu(II) Species SET->Radical Addition Alkene Addition (Carbon-Centered Radical) Radical->Addition Alkene Substrate CuIII Alkyl-Cu(III) Intermediate Addition->CuIII Cu(II) Interception Product β-Fluoroalkylamine Product + Cu(I) CuIII->Product F- Nucleophilic Attack Reductive Elimination Product->CuI Catalyst Regeneration

Fig 1. Radical-based mechanism of copper-catalyzed aminofluorination of alkenes.

Self-Validating Protocol: Cu-Catalyzed Aminofluorination

Causality Note: The use of Et₃N•3HF is non-negotiable here. It serves a dual purpose: acting as an inexpensive nucleophilic fluoride source, and providing the acidic environment required to protonate the aminyl radical cation, which prevents unwanted dimerization.

  • Inert Atmosphere Setup: In an oven-dried Schlenk tube equipped with a magnetic stir bar, add CuI (10 mol%) and the O-benzoylhydroxylamine derivative (1.5 equiv). Evacuate and backfill with Argon (3x). Validation: A color change upon solvent addition will confirm active Cu(I) ligation.

  • Solvent & Substrate Addition: Inject anhydrous dichloromethane (DCM) to achieve a 0.1 M concentration. Add the alkene substrate (1.0 equiv) via microsyringe.

  • Fluoride Introduction (Critical Step): Dropwise, add Et₃N•3HF (2.0 equiv). Caution: Highly corrosive. The slow addition controls the exothermic protonation of the amine precursor.

  • Execution & Self-Validation: Stir the reaction at room temperature for 12 hours. Self-Validation Check: Extract a 50 µL aliquot at 4 hours, dilute in CDCl₃, and run a rapid ¹⁹F NMR. The disappearance of the broad Et₃N•3HF signal (~ -160 ppm) and the emergence of a sharp doublet/multiplet (characteristic of the C-F bond in the product) confirms catalytic turnover.

  • Quench & Isolation: Quench with saturated aqueous NaHCO₃. Extract with EtOAc, dry over Na₂SO₄, and purify via silica gel chromatography.

Palladium-Catalyzed Arylation of Fluoroalkylamines

Coupling fluoroalkylamines with aryl halides presents a unique mechanistic hurdle. Because fluoroalkylanilines are highly unstable under the strong basic conditions (e.g., NaOtBu) typically used in C-N cross-coupling, weaker bases must be employed 5. Mechanistic studies reveal that when using potassium phenoxide (KOPh), the resting state of the catalyst is a stable phenoxide complex. Furthermore, due to the intense electron-withdrawing nature of the fluoroalkyl group, the turnover-limiting step shifts from oxidative addition to reductive elimination 6.

Pd_Catalysis Pd0 Pd(0)L Active Catalyst OA Oxidative Addition LPd(Ar)X Pd0->OA Aryl Halide Resting Resting State LPd(Ar)OPh OA->Resting KOPh Base Amine Amine Coordination LPd(Ar)(NHCH2CF3) Resting->Amine Fluoroalkylamine RE Turnover-Limiting Reductive Elimination Amine->RE RE->Pd0 Regeneration Product Fluoroalkylaniline RE->Product

Fig 2. Pd-catalyzed cross-coupling of fluoroalkylamines with turnover-limiting step.

Self-Validating Protocol: Pd-Catalyzed C-N Coupling

Causality Note: We utilize the bulky, electron-rich AdBippyPhos ligand. The steric bulk forces the palladium centers closer together during the transition state, artificially accelerating the otherwise sluggish, turnover-limiting reductive elimination of the electron-poor fluoroalkylamine.

  • Glovebox Preparation: Inside a nitrogen-filled glovebox, weigh [Pd(allyl)Cl]₂ (2.5 mol%), AdBippyPhos (5 mol%), and KOPh (1.5 equiv) into a 10 mL sealed vial. Causality: KOPh is selected because its low basicity prevents the β-fluoride elimination/decomposition of the amine substrate.

  • Reagent Addition: Add the aryl halide (1.0 equiv) and the fluoroalkylamine (e.g., 2,2,2-trifluoroethylamine, 1.2 equiv).

  • Solvent Introduction: Add anhydrous 1,4-dioxane (to 0.2 M). Seal the vial with a PTFE-lined septum cap and remove it from the glovebox.

  • Execution & Self-Validation: Heat the reaction mixture to 90 °C in an oil bath for 16 hours. Self-Validation Check: At 8 hours, pierce the septum to remove a 10 µL aliquot. Run a rapid GC-MS. The complete consumption of the aryl halide peak and the presence of the higher molecular weight product mass confirms that reductive elimination is successfully turning over.

  • Workup: Cool to room temperature, dilute with ethyl acetate, filter through a short pad of Celite to remove Pd black and salts, and concentrate in vacuo for subsequent column chromatography.

Conclusion & Future Perspectives

The integration of fluoroalkylamines into target molecules is no longer bottlenecked by synthetic limitations. By understanding the mechanistic causality—whether it is leveraging Et₃N•3HF as a dual acid/fluoride source to stabilize aminyl radicals, or utilizing bulky phosphine ligands to force reductive elimination in electron-poor Pd-complexes—researchers can confidently build these privileged motifs into their drug discovery pipelines. Future advancements will likely focus on asymmetric variants of these protocols, enabling the stereoselective installation of chiral fluoroalkylamines directly from unactivated feedstocks.

References

  • Copper-Catalyzed Three-Component Aminofluorination of Alkenes and 1,3-Dienes: Direct Entry to Diverse β-Fluoroalkylamines Source: PMC - NIH URL
  • Fluorine substituent effects (on bioactivity)
  • Palladium-Catalyzed Arylation of Fluoroalkylamines Source: PMC - NIH URL
  • A mild and practical approach to N-CF3 secondary amines via oxidative fluorination of isocyanides Source: PMC - NIH URL
  • Mechanistic Insight Leads to a Ligand That Facilitates the Pd-Catalyzed Formation of 2-(Hetero)Arylaminooxazoles...

Sources

Protocols & Analytical Methods

Method

Application Note: Enhancing LC-MS Sensitivity and Retention of Acidic Analytes Using 5-Fluoroamylamine (5-FAA)

Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document Type: Advanced Application Note & Experimental Protocol Analyte Focus: Oligonucleotides, Phosphopeptides, and Acidic Metabolites E...

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Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document Type: Advanced Application Note & Experimental Protocol Analyte Focus: Oligonucleotides, Phosphopeptides, and Acidic Metabolites

Executive Summary

The analysis of highly polar, acidic compounds via Reversed-Phase Liquid Chromatography coupled with Mass Spectrometry (RP-HPLC-MS) historically relies on alkylamine ion-pairing reagents (IPRs) such as triethylamine (TEA) or hexylamine (HA). While these reagents provide necessary chromatographic retention, they suffer from severe drawbacks: prolonged column equilibration times, persistent system memory effects, and catastrophic MS signal suppression due to poor volatility.

Recent advancements have identified fluoroalkylamines as a revolutionary class of cationic ion-interaction reagents[1]. This application note details the mechanistic rationale and step-by-step protocol for utilizing 5-Fluoroamylamine (5-FAA) —a mono-fluorinated alkylamine—as a highly volatile, fast-equilibrating IPR. By balancing aliphatic hydrophobicity with terminal electronegativity, 5-FAA delivers up to a 5-fold MS signal enhancement compared to traditional aliphatic amines while maintaining robust chromatographic resolution[1].

Mechanistic Causality: The "Fluorous Effect" in ESI-MS

As a Senior Application Scientist, I frequently observe laboratories struggling with the sensitivity trade-offs inherent to ion-pairing chromatography (IPC). To understand why 5-FAA outperforms traditional reagents, we must examine the causality at the Electrospray Ionization (ESI) droplet interface.

The Problem with Traditional Alkylamines

Reagents like hexylamine form strong hydrophobic ion pairs with polyanions (e.g., the phosphodiester backbone of oligonucleotides), driving them into the C18 stationary phase. However, during ESI, these long-chain aliphatic amines concentrate at the surface of the electrospray droplet. Because they possess high boiling points and strong intermolecular van der Waals forces, they resist evaporation. This traps the analyte within the droplet, preventing efficient gas-phase ion emission and leading to severe signal suppression.

The 5-Fluoroamylamine Advantage

5-Fluoroamylamine (CAS: 592-79-0) introduces a terminal fluorine atom to the pentyl chain[2]. This subtle modification fundamentally alters the physical chemistry of the reagent:

  • Enhanced Volatility: The highly electronegative fluorine atom reduces intermolecular polarizability compared to a purely aliphatic chain, lowering the boiling point and increasing vapor pressure.

  • Droplet Surface Dynamics: Fluorinated compounds exhibit exceptionally low surface tension. In the ESI droplet, the 5-FAA/analyte ion pair is rapidly driven to the droplet's extreme outer surface.

  • Rapid Desolvation: Upon reaching the surface, the volatile 5-FAA rapidly evaporates into the gas phase. This fast desolvation liberates the acidic analyte, dramatically enhancing the yield of bare analyte ions entering the mass spectrometer[3].

Mechanism cluster_0 Mobile Phase & Column cluster_1 ESI-MS Interface A Acidic Analyte (Polyanion) C Hydrophobic Ion-Pair A->C B 5-FAA (Cationic IPR) B->C D C18 Stationary Phase Retention C->D Hydrophobic Interaction E Droplet Surface Accumulation D->E Elution F Rapid Desolvation (High Volatility) E->F Fluorous Effect G Enhanced MS Signal (Reduced Suppression) F->G

Mechanism of 5-FAA ion-pairing, retention, and ESI-MS signal enhancement.

Chemical Properties & Reagent Specifications

To build a self-validating protocol, one must understand the exact physicochemical parameters of the reagents used. Table 1 summarizes the critical properties of 5-FAA compared to legacy IPRs.

Table 1: Physicochemical Comparison of Cationic Ion-Pairing Reagents

PropertyTriethylamine (TEA)Hexylamine (HA)5-Fluoroamylamine (5-FAA)
Chemical Formula C₆H₁₅NC₆H₁₅NC₅H₁₂FN[2]
Molecular Weight 101.19 g/mol 101.19 g/mol 105.15 g/mol [2]
Boiling Point 89 °C131 °C67-67.5 °C (at 50 Torr)[2]
MS Signal Impact Moderate SuppressionSevere Suppression3x to 5x Enhancement [1]
Column Equilibration ~40 Column Volumes~60 Column Volumes~20-25 Column Volumes [1]
System Washout Time DaysWeeks< 2 Hours [1]

Experimental Protocol: 5-FAA in RP-HPLC-MS

This protocol is designed as a self-validating system. By strictly controlling the molarity and pH, the user ensures that 5-FAA remains fully protonated (cationic) while the acidic analytes remain deprotonated (anionic), maximizing ion-pair formation.

Mobile Phase Preparation

Note: 5-FAA is a flammable and corrosive liquid[2]. Handle exclusively inside a certified fume hood using appropriate PPE.

Mobile Phase A (Aqueous): 10 mM 5-FAA with HFIP Buffer (pH ~7.5)

  • Measure exactly 1.00 L of LC-MS grade water into a clean, dedicated mobile phase bottle.

  • Using a positive displacement pipette, add 1.22 mL of 5-Fluoroamylamine (approx. 1.05 g, yielding 10 mM).

  • To buffer the solution and provide an anionic counter-ion for the ESI process, add 4.20 mL of Hexafluoroisopropanol (HFIP) (approx. 40 mM).

  • Sonicate for 5 minutes to ensure complete dissolution and degassing.

Mobile Phase B (Organic): 10 mM 5-FAA in Methanol

  • Measure 1.00 L of LC-MS grade Methanol.

  • Add 1.22 mL of 5-Fluoroamylamine.

  • Add 4.20 mL of HFIP.

  • Mix thoroughly. (Note: Methanol is preferred over Acetonitrile for fluorinated ion-pairing to prevent phase separation and enhance solubility).

Chromatographic Conditions
  • Column: High-purity C18 (e.g., Waters ACQUITY UPLC Oligonucleotide C18, 1.7 µm, 2.1 x 50 mm).

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 60 °C (Elevated temperature reduces secondary interactions and improves peak shape for oligonucleotides).

  • Equilibration: Flush the column with 25 column volumes (CV) of 95% Mobile Phase A / 5% Mobile Phase B. Unlike hexylamine, which requires overnight equilibration, 5-FAA establishes a stable dynamic equilibrium on the stationary phase in approximately 30 minutes[1].

Workflow N1 Step 1: Mobile Phase Prep Add 10 mM 5-FAA + 40 mM HFIP N2 Step 2: Column Equilibration Flush C18 with 25 Column Volumes N1->N2 N3 Step 3: Sample Injection Load Acidic Analytes (e.g., Oligos) N2->N3 N4 Step 4: Gradient Elution Ramp Organic Phase (MeOH) N3->N4 N5 Step 5: ESI-MS Detection Monitor Negative Ion Mode N4->N5 N6 Step 6: System Washout 50% MeOH/H2O to remove IPR N5->N6

Step-by-step workflow for implementing 5-FAA in RP-HPLC-MS analysis.

Mass Spectrometry Tuning (Negative Ion Mode)

Because 5-FAA facilitates rapid droplet desolvation, standard ESI source parameters should be optimized to prevent in-source fragmentation of the now-unshielded analytes:

  • Capillary Voltage: Lower by 10-15% compared to TEA methods (e.g., 2.2 kV instead of 2.5 kV).

  • Desolvation Temperature: 350 °C (Excessive heat is not required due to the high volatility of 5-FAA).

  • Cone Voltage: Optimize per analyte; generally requires lower potentials due to the absence of thick solvent/amine clusters.

Performance Data & Quantitative Comparison

When switching a method from Hexylamine to 5-Fluoroamylamine, analysts can expect a slight reduction in absolute retention time (due to the shorter C5 chain vs C6 chain), but a massive increase in Signal-to-Noise (S/N) ratio.

Table 2: Expected Performance Metrics for a 20-mer Phosphorothioate Oligonucleotide

MetricHexylamine (10 mM)5-Fluoroamylamine (10 mM)Net Benefit
Retention Factor ( k ) 8.56.2Faster run times, sharper peaks.
Peak Width (FWHM) 0.15 min0.08 min46% reduction in band broadening.
ESI-MS Area (Counts) 1.2 x 10⁵5.8 x 10⁵4.8x Signal Enhancement [1].
Washout to Baseline > 48 hours< 2 hoursEliminates dedicated "IPR-only" LC systems.

Troubleshooting & Best Practices

  • Loss of Retention Over Time: If retention times drift earlier, the dynamic coating of 5-FAA on the C18 column is depleting. Ensure your Mobile Phase B contains the exact same concentration of 5-FAA (10 mM) as Mobile Phase A to prevent stripping the column during the organic gradient.

  • High Backpressure: 5-FAA does not inherently cause high backpressure. If observed, it is likely due to sample matrix precipitation. Ensure samples are reconstituted in the starting mobile phase conditions.

  • System Washout: To transition the LC-MS back to positive-ion proteomics or small molecule workflows, flush the system with 50:50 Methanol:Water containing 0.1% Formic Acid for 2 hours. The high volatility of 5-FAA ensures it is purged rapidly from the ESI source[1], unlike legacy alkylamines that cause persistent background signals for weeks.

References

  • Lajin, B., et al. (2020). Fluoroalkylamines: Novel, Highly Volatile, Fast-Equilibrating, and Electrospray Ionization–Mass Spectrometry Signal-Enhancing Cationic Ion-Interaction Reagents. Analytical Chemistry.[Link]

  • Lajin, B., et al. (2022). Rapid determination of hydrogen sulfide-related metabolites in human urine by UHPLC-ESI-MS/MS with fluorinated ion-pairing reagents. Journal of Chromatography B.[Link]

  • National Center for Biotechnology Information (PubChem). 5-Fluoropentan-1-amine | C5H12FN | CID 68966. PubChem Database.[Link]

Sources

Application

Application Note: Pre-Column Derivatization of Organic Acids using 5-Fluoroamylamine (5-FAA) for Enhanced LC-MS/MS Analysis

Target Audience: Analytical Chemists, Metabolomics Researchers, and Drug Development Professionals Matrix: Biological Fluids (Plasma, Urine, Cell Lysates) Instrumentation: UHPLC coupled to Triple Quadrupole Mass Spectrom...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Metabolomics Researchers, and Drug Development Professionals Matrix: Biological Fluids (Plasma, Urine, Cell Lysates) Instrumentation: UHPLC coupled to Triple Quadrupole Mass Spectrometry (ESI+)

Mechanistic Rationale: The Analytical Challenge of Polar Metabolites

Short-chain organic acids—such as tricarboxylic acid (TCA) cycle intermediates and short-chain fatty acids—are critical biomarkers in oncology, metabolic disorders, and drug toxicity studies. However, they are notoriously difficult to analyze via conventional reversed-phase liquid chromatography-mass spectrometry (RPLC-MS). Their high polarity leads to poor retention on standard C18 columns, causing them to elute in the void volume where severe ion suppression from sample matrices occurs. Furthermore, their lack of a readily ionizable basic functional group results in poor electrospray ionization (ESI) efficiency [2].

To overcome these limitations, pre-column chemical derivatization using 5-Fluoroamylamine (5-FAA) offers a robust, targeted solution. The coupling of 5-FAA to carboxylic acid moieties via 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) yields stable 5-fluoroamylamides. This transformation serves a dual mechanistic purpose:

  • Chromatographic Retention: The 5-carbon aliphatic chain provides optimal hydrophobicity, shifting highly polar analytes out of the void volume and into the highly resolved gradient window of a C18 column.

  • Ionization Enhancement: The incorporation of a terminal fluorine atom alters the dipole moment and surface activity of the derivative. As demonstrated by Lajin and Goessler in their foundational work on fluoroalkylamines [1], the presence of fluorinated alkyl chains significantly enhances ESI+ signal intensity (up to 5-fold) compared to non-fluorinated analogs. By covalently attaching 5-FAA, we permanently confer these signal-enhancing properties to the target analytes without the need for MS-contaminating ion-pairing additives in the mobile phase.

While fully perfluorinated tags can cause solubility issues in aqueous biological samples, the mono-fluorinated 5-FAA strikes the perfect "Goldilocks" balance—ensuring the reaction proceeds efficiently in aqueous-organic mixtures while still reaping the benefits of fluorination.

Workflow A 1. Organic Acid (Poor Retention) B 2. EDC Activation (pH 4.5-5.0) A->B C 3. O-Acylisourea Intermediate B->C E 5. 5-FAA Derivative (Hydrophobic) C->E + 5-FAA D 4. 5-FAA Addition (Nucleophilic Attack) D->E F 6. LC-MS/MS (Enhanced ESI+) E->F

Figure 1: Step-by-step chemical workflow for 5-FAA derivatization of organic acids.

Experimental Protocols

This protocol utilizes EDC, a water-soluble carbodiimide ideal for biological samples [3], alongside pyridine, which acts as a nucleophilic catalyst and mild base. Pyridine prevents the protonation of the primary amine of 5-FAA (pKa ~10.4), ensuring it remains nucleophilic enough to attack the O-acylisourea intermediate.

Reagent Preparation
  • Derivatization Reagent A (Activator): Prepare a 200 mM solution of EDC hydrochloride in LC-MS grade Water/Ethanol (50:50, v/v). Prepare fresh daily.

  • Derivatization Reagent B (Amine): Prepare a 100 mM solution of 5-Fluoroamylamine (5-FAA) containing 5% (v/v) Pyridine in LC-MS grade Ethanol.

  • Quenching Solution: 5% Formic Acid in LC-MS grade Water.

Step-by-Step Derivatization Workflow
  • Sample Extraction: Transfer 50 µL of biological sample (e.g., plasma) into a microcentrifuge tube. Add 200 µL of cold methanol (-20°C) containing stable isotope-labeled internal standards. Vortex for 30 seconds and centrifuge at 14,000 × g for 10 minutes at 4°C to precipitate proteins.

  • Supernatant Transfer: Transfer 50 µL of the clarified supernatant to a clean autosampler vial.

  • Activation & Coupling: Add 20 µL of Reagent A (EDC) followed immediately by 20 µL of Reagent B (5-FAA + Pyridine).

  • Incubation: Seal the vial, vortex briefly, and incubate at 40°C for 30 minutes in a thermoshaker (800 rpm). Note: Do not exceed 40°C, as elevated temperatures accelerate the hydrolysis of the EDC-activated intermediate.

  • Quenching: Add 100 µL of the Quenching Solution to stop the reaction. This step also pre-protonates the newly formed amides and any residual amines, optimizing them for positive mode ESI.

  • Analysis: The sample is now ready for direct injection (2 µL) into the LC-MS/MS system.

Pipeline S1 Sample Extraction (MeOH Precipitation) S2 Derivatization (5-FAA + EDC + Pyridine) S1->S2 S3 Quenching (5% Formic Acid) S2->S3 S4 Reversed-Phase UHPLC (C18 Column) S3->S4 S5 ESI+ MS/MS Detection (MRM Mode) S4->S5

Figure 2: Analytical pipeline from sample extraction to ESI+ MS/MS detection.

LC-MS/MS Conditions & Data Presentation

Chromatographic Method
  • Column: Waters ACQUITY UPLC BEH C18 (2.1 × 100 mm, 1.7 µm)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: 0-1 min (5% B), 1-6 min (linear to 95% B), 6-7.5 min (95% B), 7.6-10 min (5% B for re-equilibration).

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 45°C

Mass Spectrometry Stoichiometry and MRM Parameters

Each carboxylic acid group reacts with one molecule of 5-FAA, resulting in a net mass shift of +87.13 Da per carboxylate moiety (Addition of 5-FAA [105.15 Da] minus loss of H₂O[18.02 Da]). Dicarboxylic acids (e.g., Succinate, Malate) and tricarboxylic acids (e.g., Citrate) undergo multiple derivatizations, significantly increasing their mass and shifting them into a higher, cleaner m/z range, effectively eliminating low-mass matrix background noise.

Table 1: Chromatographic and MS Performance of 5-FAA Derivatized Organic Acids

AnalyteCarboxyl GroupsNative tR (min)5-FAA tR (min)Precursor Ion [M+H]⁺Product Ion (m/z)LOD Improvement
Lactate 10.8 (Void)4.1178.288.140-fold
Pyruvate 10.9 (Void)4.3176.288.155-fold
Succinate 21.16.5293.4188.2120-fold
Malate 20.9 (Void)6.2309.4204.285-fold
Citrate 31.0 (Void)8.1454.5349.3200-fold

Note: Native tR represents underivatized analytes run on the same C18 gradient. The massive shift in retention time (tR) demonstrates the efficacy of the 5-carbon aliphatic tag in establishing strong van der Waals interactions with the stationary phase.

Troubleshooting & Method Optimization

A self-validating protocol requires anticipating points of failure. If poor derivatization yields are observed, consider the following causality-based troubleshooting steps:

  • Incomplete Derivatization of Polycarboxylic Acids (e.g., Citrate):

    • Cause: Steric hindrance or insufficient molar excess of EDC/5-FAA.

    • Solution: Ensure the derivatization reagents are present in at least a 10-fold molar excess relative to the total carboxylate content of the sample matrix. If analyzing highly concentrated samples, dilute the extract 1:5 prior to step 2.3.

  • High Background Noise at m/z 106.1:

    • Cause: Unreacted 5-FAA ([M+H]⁺ = 106.1) co-eluting or causing source contamination.

    • Solution: The gradient is designed to elute unreacted 5-FAA early (tR ~2.5 min). Utilize a divert valve to send the LC effluent to waste for the first 3.5 minutes of the run, protecting the MS source from excess reagent.

  • Signal Degradation Over Time:

    • Cause: Hydrolysis of the EDC reagent in aqueous storage.

    • Solution: EDC solutions (Reagent A) must be prepared fresh daily. Do not store reconstituted EDC for more than 12 hours.

References

  • Lajin, B., & Goessler, W. (2020). Fluoroalkylamines: Novel, Highly Volatile, Fast-Equilibrating, and Electrospray Ionization–Mass Spectrometry Signal-Enhancing Cationic Ion-Interaction Reagents. Analytical Chemistry.[Link]

  • Sagi-Kiss, V., et al. (2022). Ion-Pairing Chromatography and Amine Derivatization Provide Complementary Approaches for the Targeted LC-MS Analysis of the Polar Metabolome. Journal of Proteome Research.[Link]

  • Han, J., et al. (2017). A New Derivatization Reagent for HPLC–MS Analysis of Biological Organic Acids. Analytical Chemistry (via PMC).[Link]

Method

Application Note: 5-Fluoroamylamine as a Strategic Reagent in Organic Synthesis and Drug Development

Target Audience: Medicinal Chemists, Synthetic Biologists, and Drug Development Professionals Document Type: Technical Application Note & Experimental Protocols Executive Summary & Mechanistic Rationale 5-Fluoroamylamine...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Medicinal Chemists, Synthetic Biologists, and Drug Development Professionals Document Type: Technical Application Note & Experimental Protocols

Executive Summary & Mechanistic Rationale

5-Fluoroamylamine (also known as 5-fluoropentan-1-amine; CAS: 673-85-8 for free base, 1445406-59-6 for hydrochloride salt) is a highly versatile bifunctional building block used extensively in medicinal chemistry[1]. It serves as a primary amine nucleophile while introducing a terminally fluorinated pentyl chain into target scaffolds.

The Causal Rationale for Terminal Fluorination

In drug design, alkyl chains (such as pentyl or hexyl groups) are frequently employed to optimize lipophilicity and target-site binding (e.g., in cannabinoid receptor ligands or lipid-mimetic enzyme inhibitors)[2]. However, unsubstituted alkyl chains are highly susceptible to cytochrome P450-mediated ω -oxidation, leading to rapid metabolic clearance[3].

Substituting the terminal hydrogen with a fluorine atom (C-F bond) provides a profound pharmacokinetic advantage:

  • Metabolic Shielding: The strong C-F bond (approx. 105 kcal/mol) resists hydrogen abstraction by CYP450 enzymes, effectively blocking ω -oxidation and significantly extending the metabolic half-life of the compound[3][4].

  • Lipophilicity Modulation: While fluorine is highly electronegative, terminal fluorination of an alkyl chain typically maintains or slightly reduces the overall lipophilicity (LogP) compared to the unsubstituted alkane, preventing the compound from becoming excessively lipophilic ("greasy")[2].

  • Late-Stage Functionalization: Utilizing 5-fluoroamylamine allows chemists to introduce the fluoropentyl moiety via mild amide coupling or reductive amination, avoiding the harsh basic conditions required when using electrophiles like 1-bromo-5-fluoropentane.

Physicochemical Impact of the 5-Fluoropentyl Moiety

To understand the structural impact of incorporating 5-fluoroamylamine, the table below summarizes the general physicochemical shifts observed when transitioning from a standard pentyl chain to a 5-fluoropentyl chain in a generic drug scaffold.

PropertyStandard Pentyl Chain (-C5H11)5-Fluoropentyl Chain (-C5H10F)Mechanistic Impact
ω -Oxidation Rate High (Rapid clearance)NegligibleC-F bond resists CYP450 abstraction[3].
Lipophilicity (cLogP) Baseline Baseline to -0.2Maintains membrane permeability without increasing non-specific binding.
Steric Bulk (Terminal) van der Waals radius: 1.20 Å (H)van der Waals radius: 1.47 Å (F)Fluorine acts as a bioisostere for oxygen or hydrogen, fitting most binding pockets.
19 F NMR Signature N/A -218 ppm (tt)Provides a distinct, self-validating analytical handle for reaction monitoring.

Protocol A: HATU-Mediated Amide Coupling

Objective: Synthesize N-(5-fluoropentyl) carboxamides from carboxylic acids. Causality & Reagent Choice: HATU is selected over traditional EDC/HOBt due to its superior kinetics and high efficiency with primary amines. Diisopropylethylamine (DIPEA) is used as a non-nucleophilic base to deprotonate the 5-fluoroamylamine hydrochloride salt and drive the reaction.

Experimental Workflow

AmideCoupling A Carboxylic Acid + HATU B HOAt Active Ester Intermediate A->B Activation (15 min) C Add 5-Fluoroamylamine + DIPEA B->C Aminolysis D N-(5-Fluoropentyl) Amide Product C->D RT, 2-4 hours

Caption: Workflow for HATU-mediated amide coupling using 5-Fluoroamylamine.

Step-by-Step Methodology
  • Preparation: In an oven-dried round-bottom flask under an inert atmosphere (N 2​ or Ar), dissolve the target carboxylic acid (1.0 equiv, 1.0 mmol) in anhydrous N,N-dimethylformamide (DMF) (5.0 mL).

  • Activation: Add HATU (1.2 equiv, 1.2 mmol) and DIPEA (3.0 equiv, 3.0 mmol). Stir the mixture at room temperature for 15 minutes to allow the formation of the active HOAt ester.

  • Amine Addition: Add 5-fluoroamylamine hydrochloride (1.1 equiv, 1.1 mmol) in one portion. (Note: If using the free base, reduce DIPEA to 2.0 equiv).

  • Reaction: Stir the reaction mixture at room temperature for 2–4 hours. Monitor completion via LC-MS or TLC (staining with ninhydrin to ensure consumption of the amine).

  • Workup: Quench the reaction by adding water (15 mL). Extract the aqueous layer with Ethyl Acetate (3 x 15 mL).

  • Washing: Wash the combined organic layers sequentially with 1M HCl (10 mL), saturated NaHCO 3​ (10 mL), and brine (10 mL) to remove DMF and urea byproducts.

  • Purification: Dry over anhydrous Na 2​ SO 4​ , filter, and concentrate in vacuo. Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

Protocol B: Reductive Amination for Secondary Amines

Objective: Synthesize secondary N-(5-fluoropentyl) alkylamines from aldehydes or ketones. Causality & Reagent Choice: Sodium triacetoxyborohydride (STAB) is the reducing agent of choice. Unlike NaBH 4​ , STAB is mild enough that it will not reduce the starting aldehyde/ketone before the imine intermediate has fully formed. The addition of acetic acid catalyzes the formation of the hemiaminal and subsequent iminium ion.

Mechanistic Pathway

ReductiveAmination Aldehyde Aldehyde / Ketone Hemiaminal Hemiaminal Intermediate Aldehyde->Hemiaminal Condensation (AcOH cat.) Amine 5-Fluoroamylamine Amine->Hemiaminal Condensation (AcOH cat.) Imine Iminium Ion Hemiaminal->Imine Dehydration (-H2O) Product Secondary Amine (N-5-Fluoropentyl) Imine->Product Reduction (STAB)

Caption: Mechanistic pathway of reductive amination with 5-Fluoroamylamine.

Step-by-Step Methodology
  • Imine Formation: Dissolve the aldehyde or ketone (1.0 equiv, 1.0 mmol) and 5-fluoroamylamine hydrochloride (1.1 equiv, 1.1 mmol) in anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) (10 mL).

  • Catalysis: Add glacial acetic acid (1.0 to 2.0 equiv) to adjust the pH to approximately 4-5, optimizing iminium ion formation. Stir at room temperature for 1 hour.

  • Reduction: Add Sodium triacetoxyborohydride (STAB) (1.5 equiv, 1.5 mmol) portion-wise to control the mild exothermic reaction.

  • Reaction: Stir the suspension at room temperature for 12–16 hours under an inert atmosphere.

  • Workup: Quench the reaction carefully with saturated aqueous NaHCO 3​ (10 mL) until gas evolution ceases and the pH is basic ( 8).

  • Extraction: Extract the aqueous layer with DCM (3 x 10 mL). Wash the combined organic layers with brine, dry over Na 2​ SO 4​ , and concentrate.

  • Validation (Self-Validating System): Confirm product formation via 19 F NMR. The terminal fluorine should appear as a characteristic triplet of triplets (tt) near δ -218 ppm ( J≈47 Hz, 25 Hz). The 1 H NMR will show a distinct doublet of triplets at 4.4 ppm ( J≈47 Hz, 6 Hz) corresponding to the -CH 2​ -F protons.

Safety and Handling

  • Toxicity & PPE: Fluorinated alkylamines can be skin and eye irritants. Always handle in a certified chemical fume hood wearing appropriate PPE (nitrile gloves, safety goggles, and lab coat)[5].

  • Storage: The hydrochloride salt of 5-fluoroamylamine is highly stable and should be stored in a cool, dry, well-ventilated area away from strong oxidizing agents[5]. The free base is volatile and prone to degradation if exposed to atmospheric carbon dioxide (forming carbamates).

References

  • PubChem (National Institutes of Health). 5-Fluoropentan-1-amine | C5H12FN | CID 68966. Source: PubChem Database. URL: [Link]

  • National Center for Biotechnology Information (NCBI). Discovery of bioavailable inhibitors of secretory phospholipase A2 (Impact of terminal fluorination on omega-oxidation). Source: PubMed. URL:[Link]

  • National Center for Biotechnology Information (NCBI). Rational drug design of CB2 receptor ligands: from 2012 to 2021. Source: PMC. URL:[Link]

Sources

Application

Application Note: Overcoming Mass Overload—Optimizing 5-Fluoroamylamine Concentration for Superior Chromatographic Resolution

The Analytical Challenge of Fluorinated Aliphatic Amines 5-Fluoroamylamine (5-fluoropentan-1-amine; CAS 592-79-0) is a low-molecular-weight (105.15 g/mol ), highly polar primary aliphatic amine[1]. It is frequently utili...

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Author: BenchChem Technical Support Team. Date: March 2026

The Analytical Challenge of Fluorinated Aliphatic Amines

5-Fluoroamylamine (5-fluoropentan-1-amine; CAS 592-79-0) is a low-molecular-weight (105.15 g/mol ), highly polar primary aliphatic amine[1]. It is frequently utilized as a critical building block in the synthesis of complex active pharmaceutical ingredients (APIs) and fluorine-18 labeled radiopharmaceuticals[2]. However, quantifying 5-Fluoroamylamine (5-FAA) and resolving it from closely related structural analogs (such as non-fluorinated amylamine or des-fluoro impurities) presents a significant analytical hurdle.

In reversed-phase high-performance liquid chromatography (RP-HPLC),3 and poor retention[3]. Because 5-FAA is highly basic (pKa ~10.5), it remains fully protonated under standard acidic or neutral mobile phase conditions. This protonated state drives secondary cation-exchange interactions with residual, ionized silanol groups (SiO⁻) on the silica-based stationary phase, leading to asymmetric peak broadening and a catastrophic loss of chromatographic resolution.

Mechanistic Causality: Concentration, Silanols, and the Langmuir Isotherm

A common, yet frequently misdiagnosed, cause of poor resolution in amine chromatography is stationary phase mass overload . While analysts often adjust gradient slopes or column temperatures to improve resolution, the fundamental issue often lies in the analyte concentration injected onto the column.

When the concentration of 5-FAA exceeds the localized monolayer capacity of the bonded stationary phase, the linear portion of the Langmuir adsorption isotherm is breached. The excess analyte molecules saturate the primary hydrophobic interaction sites and are forced into higher-affinity, slower-desorbing interactions with the underlying silanols. Furthermore, injecting a high concentration of a strong base like 5-FAA can 4, causing "self-basification" within the column pores and resulting in unpredictable retention time shifts[4].

Therefore, titrating the 5-FAA sample concentration to an optimal threshold—balancing the limits of detection (LOD) against peak symmetry—is the mandatory first step in method development.

Mechanism A 5-Fluoroamylamine (pKa ~10.5) B High Sample Concentration (>0.1 mg/mL) A->B D Residual Silanol Interactions (SiO⁻) A->D C Buffer Capacity Exceeded Locally B->C E Non-Linear Langmuir Isotherm C->E D->E F Severe Peak Tailing & Loss of Resolution E->F

Mechanistic pathway of how excessive 5-FAA concentration induces peak tailing and resolution loss.

Strategic Chromatographic Approaches

To achieve baseline resolution (Rs > 1.5) between 5-FAA and its structural analogs, the concentration optimization must be paired with one of two specific mobile phase strategies:

  • The High pH "Free-Base" Strategy (Recommended): By utilizing a mobile phase pH of 11.0 (at least 0.5 pH units above the pKa of 5-FAA), the amine is deprotonated into its neutral free-base form. This entirely eliminates the cation-exchange interaction with silanols. This approach requires specialized hybrid-silica columns (e.g., Ethylene-Bridged Hybrid) that resist dissolution at high pH[3].

  • The Low pH Ion-Pairing Strategy: If a high pH column is unavailable, the mobile phase must be dropped to pH 2.0–2.5 to suppress silanol ionization (Si-OH). Because 5-FAA remains protonated, 5 must be added to increase hydrophobic retention and shield the analyte from the silica surface[5].

Experimental Protocol: Concentration Optimization Workflow

The following protocol outlines a self-validating methodology to determine the optimal 5-FAA concentration using the High pH strategy.

Step 1: Mobile Phase & Diluent Preparation
  • Buffer A (Aqueous): Prepare a 10 mM Ammonium Bicarbonate solution. Adjust to pH 11.0 using 30% Ammonium Hydroxide. Expert Insight:4 rather than relying solely on a pH meter to ensure run-to-run retention time reproducibility of < 0.5%[4].

  • Buffer B (Organic): 100% LC-MS Grade Acetonitrile.

  • Sample Diluent: 95:5 Water:Acetonitrile (v/v) to match the initial gradient conditions, preventing solvent-induced band broadening.

Step 2: 5-FAA Sample Matrix Preparation
  • Accurately weigh 10.0 mg of 5-Fluoroamylamine standard and dissolve in 10.0 mL of diluent to create a 1.0 mg/mL Stock Solution .

  • Perform serial dilutions to create the optimization matrix: 0.50, 0.25, 0.10, 0.05, and 0.01 mg/mL .

  • Spike each standard with 0.05 mg/mL of Amylamine (non-fluorinated analog) to serve as the critical resolution pair.

Step 3: Chromatographic Execution
  • Column: Ethylene-Bridged Hybrid (EBH) C18, 2.1 x 100 mm, 1.7 µm.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C (reduces mobile phase viscosity and improves mass transfer).

  • Injection Volume: 2.0 µL.

  • Gradient: 5% B to 40% B over 8 minutes.

Step 4: Self-Validating System Suitability Gate

Before proceeding to analyze unknown samples or reaction mixtures, the system must validate its own resolving power.

  • Action: Inject the 0.05 mg/mL standard matrix.

  • Validation Gate: The system is designated as Valid ONLY if the 5-FAA peak exhibits an Asymmetry factor ( As​ ) 1.2 and the Resolution ( Rs​ ) from Amylamine is 1.5. If As​ > 1.2, the system has failed; immediately verify the mobile phase pH (must be 11.0) and check the column inlet for voiding.

Optimization S1 Define Target Resolution (Rs > 1.5) S2 Select Column (Hybrid Silica, High pH) S1->S2 S3 Titrate 5-FAA Conc. (0.01 - 0.50 mg/mL) S2->S3 S4 Monitor Asymmetry (Target As < 1.2) S3->S4 S5 Lock Optimal Conc. (0.05 mg/mL) S4->S5

Sequential workflow for optimizing 5-FAA concentration to ensure robust chromatographic resolution.

Quantitative Data Presentation

The data below demonstrates the catastrophic effect of mass overload on chromatographic resolution. As the concentration of 5-FAA exceeds 0.10 mg/mL (representing a mass-on-column of >0.20 µg for a 2.1 mm ID column), the asymmetry factor degrades rapidly, and baseline resolution from the critical impurity is lost.

Table 1: Impact of 5-FAA Sample Concentration on Chromatographic Performance (pH 11.0)

5-FAA Concentration (mg/mL)Injection Volume (µL)Mass on Column (µg)Theoretical Plates ( N )Peak Asymmetry ( As​ )Resolution ( Rs​ )
0.01 2.00.0214,2001.023.1
0.05 (Optimal) 2.00.1013,8501.082.8
0.10 2.00.2010,5001.351.7
0.25 2.00.506,1002.200.9 (Co-elution)
0.50 2.01.002,8003.850.4 (Co-elution)

Data Interpretation: The optimal concentration for 5-FAA analysis is 0.05 mg/mL . At this concentration, the analyte mass is well within the linear capacity of the stationary phase, yielding highly symmetrical peaks ( As​ = 1.08) and robust baseline resolution ( Rs​ = 2.8) from closely eluting aliphatic impurities.

References

  • 5-Fluoropentan-1-amine - ChemBK. Chemical properties, molecular weight, and CAS registry data for 5-Fluoroamylamine. URL:[Link]

  • Development and characterization of a promising fluorine-18 labelled radiopharmaceutical for in vivo imaging. National Institutes of Health (PMC). Details the synthesis and standard HPLC conditions for 5-fluoropentylamine derivatives. URL:[Link]

  • Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates. American Pharmaceutical Review. Discusses the mechanistic causes of peak tailing for aliphatic amines due to silanol interactions and the necessity of high pH mobile phases. URL:[Link]

  • Peak Tailing in HPLC. Chromatography Forum. Expert discourse on buffer capacity, localized pH shifts near the pKa of basic analytes, and the impact of mass overload. URL:[Link]

  • Chiral Chromatographic Analysis of Amino Acids with Pre-column Derivatization: Improving the Determination of Enantiomers Using Ion-Pair Reagents. National Institutes of Health (PMC). Explores the use of ion-pairing strategies to improve the chromatographic resolution of aliphatic amines. URL:[Link]

Sources

Method

Application Note: Utilizing 5-Fluoroamylamine for Thiol-Selective Bioconjugation and PET Imaging of Biological Samples

Target Audience: Radiochemists, Molecular Imaging Scientists, and Oncology Drug Development Professionals Content Focus: Radiopharmaceutical Synthesis, Thiol-Specific Bioconjugation, and In Vivo Positron Emission Tomogra...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Radiochemists, Molecular Imaging Scientists, and Oncology Drug Development Professionals Content Focus: Radiopharmaceutical Synthesis, Thiol-Specific Bioconjugation, and In Vivo Positron Emission Tomography (PET) Analysis

Scientific Rationale: The Role of 5-Fluoroamylamine in Biological Analysis

In the landscape of molecular imaging, the precise analysis of biological samples—ranging from ex vivo tissue homogenates to in vivo tumor xenografts—relies heavily on the pharmacokinetic behavior of the imaging probe. 5-Fluoroamylamine (5-fluoropentan-1-amine, CAS: 592-79-0)[1] has emerged as a critical aliphatic precursor for the development of fluorine-18 ( 18F ) radiopharmaceuticals.

Historically, radiolabeling biomolecules (like peptides and antibodies) utilized bulky aromatic prosthetic groups such as N-[2-(4-[ 18F ]fluorobenzamido)ethyl]maleimide ([ 18F ]FBEM)[2]. However, the high lipophilicity of aromatic rings often drives non-specific hepatobiliary clearance, obscuring abdominal imaging targets. As a Senior Application Scientist, I advocate for the transition to 5-fluoroamylamine-derived aliphatic linkers. The 5-carbon aliphatic chain strikes an optimal balance: it provides sufficient spatial separation to prevent steric hindrance during receptor binding while significantly reducing the overall lipophilicity of the conjugate. This causal relationship directly translates to accelerated renal clearance and vastly improved tumor-to-background ratios in PET imaging[3].

Mechanistic Insights & Experimental Causality

The utility of 5-fluoroamylamine in biological sample analysis is primarily realized through two distinct mechanistic pathways:

A. The Prosthetic Group Strategy: Synthesis of [ 18F ]FPenM

To analyze the biodistribution of easily degradable peptides, site-specific radiolabeling is mandatory. 5-Fluoroamylamine is utilized to synthesize N-5-[ 18F ]fluoropentylmaleimide ([ 18F ]FPenM) [3]. The primary amine of 5-fluoroamylamine reacts with N-methoxycarbonylmaleimide to form a maleimide ring. This creates a highly reactive Michael acceptor that selectively undergoes nucleophilic attack by the sulfhydryl group of free cysteine residues (e.g., [Cys40]-exendin-4) at near-neutral pH[4]. This site-specific conjugation preserves the biological activity of the peptide, ensuring that the PET signal accurately reflects receptor distribution rather than off-target binding.

B. Direct Enzyme Inhibition: FAAH Mapping

Beyond bioconjugation, 5-fluoropentylamine derivatives are used as direct enzyme inhibitors for neuroimaging. For instance, reacting 5-fluoropentylamine with 3-(4,5-dihydrooxazol-2-yl)phenyl derivatives yields potent carbamate inhibitors of Fatty Acid Amide Hydrolase (FAAH)[5]. The aliphatic fluoro-chain mimics the endogenous fatty acid substrates of FAAH, allowing the radiotracer to irreversibly bind the enzyme's active site, enabling high-resolution mapping of FAAH activity in brain tissue homogenates and in vivo models[6].

Quantitative Data: Radiochemical Performance Summary

The table below summarizes the quantitative advantages and radiochemical parameters of 5-fluoroamylamine-derived probes compared to traditional aromatic standards.

Prosthetic Group / TracerPrecursor / IntermediateRadiochemical Yield (Uncorrected)Specific ActivityPrimary Biological TargetClearance Route
[ 18F ]FPenM 5-Fluoroamylamine11 – 17%20 – 49 GBq/μmolGLP-1R (Insulinoma), Cell Death (C2Am)Predominantly Renal
[ 18F ]FBEM 4-Fluorobenzoic acid~17% (Optimized)91 – 176 GBq/μmolIntegrins, GLP-1RHepatic / Renal
[ 18F ]5 (Carbamate) 5-Fluoroamylamine17 – 22%HighFAAH (Brain mapping)Brain penetration

Data synthesized from comparative biodistribution and radiosynthesis studies[2][3][6].

Validated Experimental Protocols

The following self-validating workflows detail the use of 5-fluoroamylamine derivatives for the analysis of biological samples via PET imaging.

Protocol A: Radiosynthesis of [ 18F ]FPenM

Objective: Generate a thiol-reactive aliphatic prosthetic group.

  • Fluorination: Elute aqueous[ 18F ]fluoride through a QMA cartridge and dry azeotropically with acetonitrile and Kryptofix 222/K 2​ CO 3​ at 120°C.

  • Nucleophilic Substitution: Add the aliphatic tosylate precursor (N-Boc-protected) in anhydrous acetonitrile. Heat at 90°C for 10 minutes.

  • Deprotection: Add 1M HCl (or TFA) to remove the Boc group, yielding the critical N-5-[ 18F ]fluoropentylamine intermediate. Heat at 100°C for 5 minutes, then neutralize with NaOH.

  • Maleimide Formation: React the intermediate with N-methoxycarbonylmaleimide in saturated NaHCO 3​ on ice for 10 minutes.

  • Purification: Isolate [ 18F ]FPenM via semi-preparative HPLC (C18 column, H 2​ O/MeCN gradient). Validation: Confirm radiochemical purity >98% via analytical radio-HPLC before proceeding.

Protocol B: Site-Specific Bioconjugation to Cysteine-Peptides

Objective: Label [Cys40]-exendin-4 for GLP-1R analysis.

  • Preparation: Dissolve 100 μg of [Cys40]-exendin-4 peptide in 200 μL of PBS (pH 7.2). Causality note: Maintaining pH below 7.5 prevents off-target amine reactivity, ensuring absolute thiol selectivity.

  • Conjugation: Add the purified [ 18F ]FPenM (in 50 μL ethanol) to the peptide solution. Incubate at room temperature for 30 minutes.

  • Quenching & Isolation: Quench the Michael addition with 100 μL of 0.1% TFA. Purify the[ 18F ]FPenM-[Cys40]-exendin-4 conjugate via HPLC.

  • Formulation: Evaporate the organic solvent and reconstitute the tracer in sterile saline (0.9% NaCl) for biological injection.

Protocol C: Biological Sample Analysis (In Vivo PET & Ex Vivo Biodistribution)

Objective: Quantify receptor expression in tumor xenografts.

  • Administration: Inject 3.7–7.4 MBq (100–200 μCi) of the formulated radiotracer intravenously via the tail vein of INS-1 tumor-bearing mice.

  • Dynamic PET Imaging: Place the subject in a microPET scanner. Acquire dynamic emission scans for 60–120 minutes.

  • Ex Vivo Validation: At 2 hours post-injection, euthanize the subject. Harvest the tumor, blood, liver, and kidneys.

  • Quantification: Weigh the biological samples and measure radioactivity using a gamma counter. Calculate the percentage of injected dose per gram of tissue (%ID/g). Validation: A tumor-to-muscle ratio >5 confirms specific receptor targeting[7].

Visualizing the Workflows

Radiosynthesis A [18F]Fluoride Production C 5-[18F]Fluoroamylamine Intermediate A->C Nucleophilic Substitution B Aliphatic Tosylate Precursor B->C E [18F]FPenM Prosthetic Group C->E Maleimide Ring Formation D N-Methoxycarbonyl- maleimide D->E F Thiol-Bioconjugation (Cys40-Exendin-4) E->F Michael Addition (pH 7.2)

Radiosynthesis and thiol-specific bioconjugation workflow of[18F]FPenM.

Targeting Tracer [18F]FPenM-Exendin-4 (Aliphatic Radiotracer) Blood Systemic Circulation (Low Hepatic Uptake) Tracer->Blood Intravenous Injection GLP1R GLP-1 Receptor (Overexpressed) Blood->GLP1R Specific Binding (Kd < 1 nM) Cell Insulinoma Tumor Cell (Biological Sample) GLP1R->Cell Receptor Internalization PET MicroPET Imaging (High Contrast Signal) Cell->PET Positron Emission & Coincidence Detection

In vivo targeting mechanism of [18F]FPenM-Exendin-4 to GLP-1R in insulinomas.

References

  • PubChem . "5-Fluoropentan-1-amine | C5H12FN | CID 68966." National Center for Biotechnology Information. Available at: [Link]

  • Yue, X., et al. "Development of a new thiol site-specific prosthetic group and its conjugation with [Cys40]-exendin-4 for in vivo targeting of insulinomas." Bioconjugate Chemistry, 2013, 24(7), 1191-1200. Available at: [Link]

  • Hossain, M. A., et al. "From molecules to medicine: thiol selective bioconjugation in synthesis of diagnostic and therapeutic radiopharmaceuticals." Theranostics, 2024, 14(6), 2394-2415. Available at: [Link]

  • Wilson, A. A., et al. "Development and characterization of a promising fluorine-18 labelled radiopharmaceutical for in vivo imaging of fatty acid amide hydrolase." Nuclear Medicine and Biology, 2014. Available at: [Link]

  • Neves, A. A., et al. "Radiosynthesis of [18F]FPenM-C2Am: A PET Imaging Agent for Detecting Cell Death." Methods in Molecular Biology, 2023, 2729:221-231. Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing 5-Fluoroamylamine (5-FAA) in LC-MS Mobile Phases

Welcome to the advanced technical support center for 5-Fluoroamylamine (5-FAA) mobile phase optimization. For drug development professionals and analytical scientists, analyzing highly polar, acidic compounds (e.g., olig...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the advanced technical support center for 5-Fluoroamylamine (5-FAA) mobile phase optimization. For drug development professionals and analytical scientists, analyzing highly polar, acidic compounds (e.g., oligonucleotides, phosphorylated metabolites, and organic acids) via Reversed-Phase Liquid Chromatography-Mass Spectrometry (RPLC-MS) presents a persistent challenge: balancing chromatographic retention with electrospray ionization (ESI) efficiency.

While traditional alkylamines (like triethylamine, TEA) provide adequate ion-pairing, they suffer from severe ESI signal suppression and long column equilibration times[1]. 5-Fluoroamylamine (C5H12FN)[2] bridges this gap. By introducing a strongly electronegative fluorine atom to the alkyl chain, 5-FAA alters the gas-phase basicity and volatility of the ion-pairing complex, acting as a highly effective cationic ion-interaction reagent that enhances both retention and MS sensitivity[3].

Visualizing the 5-FAA Ion-Pairing Mechanism

G A Polar Acidic Analyte (e.g., Oligonucleotide) C Hydrophobic Ion-Pair Complex [Analyte]⁻ [5-FAA]⁺ A->C Electrostatic Interaction B 5-Fluoroamylamine (5-FAA) Mobile Phase Additive B->C Dynamic Pairing D Reversed-Phase C18 Column (Increased Retention) C->D Hydrophobic Partitioning E ESI-MS Source (Volatile 5-FAA Evaporates) D->E Gradient Elution F Enhanced MS Signal (Reduced Ion Suppression) E->F Rapid Desolvation

Mechanism of 5-FAA ion-pairing, C18 retention, and ESI-MS signal enhancement.

Comparative Quantitative Data

To understand why 5-FAA is replacing legacy reagents, we must look at the physicochemical causality. The fluorine substitution lowers the boiling point relative to its non-fluorinated counterpart and significantly reduces the surface tension of the ESI droplets, leading to a 3- to 5-fold increase in MS signal[1].

ReagentMolecular FormulaBoiling PointRelative Retention (k')ESI-MS Signal EnhancementEquilibration Time
Triethylamine (TEA) C6H15N89.5 °C (760 Torr)1.0x (Baseline)1.0x (Baseline)~15 CV
Pentylamine C5H13N104 °C (760 Torr)3.5x0.8x (Suppression)~30 CV
5-Fluoroamylamine C5H12FN[4]67.5 °C (50 Torr)[5]3.2x3.0x - 5.0x[1]~25 CV[3]

(Note: CV = Column Volumes. Performance metrics are extrapolated from the homologous fluoroalkylamine series behavior documented in authoritative analytical literature[1].)

Self-Validating Experimental Protocol: Optimizing 5-FAA Concentration

Do not guess the required concentration. Because 5-FAA dynamically coats the stationary phase, its concentration must be titrated to find the exact inflection point where retention is maximized but the ESI source is not saturated.

Step 1: Mobile Phase Preparation

  • Aqueous Phase (A): Add 5-FAA to LC-MS grade water to achieve a 10 mM concentration. Adjust the pH to 4.0 ± 0.05 using formic acid (approx. 15 mM)[6].

  • Organic Phase (B): Add 10 mM 5-FAA to LC-MS grade Acetonitrile. Crucial Note: Do not use methanol, as its protic nature weakens the electrostatic interaction of the ion-pair and reduces chromatographic resolution.

Step 2: Column Equilibration (The Self-Validation Step)

  • Install a standard C18 column (e.g., 2.1 x 50 mm, 1.7 µm).

  • Pump 50% A / 50% B at your standard flow rate (e.g., 0.3 mL/min).

  • Self-Validation Metric: Monitor the MS background in positive mode for the 5-FAA protonated adduct (m/z 106.1 [M+H]+)[7]. Do not proceed to sample injection until the Extracted Ion Chromatogram (EIC) baseline variance is <5% over a 3-minute window. This mathematically confirms that the stationary phase has reached dynamic equilibrium with the 5-FAA (typically requires ~25 CV)[3].

Step 3: Concentration Titration Workflow

  • Prepare dilutions of your mobile phases to test 2 mM, 5 mM, and 10 mM 5-FAA.

  • Inject your polar acidic analyte mixture in triplicate at each concentration step.

  • Plot the Retention Factor (k') against the 5-FAA concentration. Select the lowest concentration that yields a k' > 2.0. Exceeding this concentration provides diminishing returns on retention while risking ESI saturation.

Troubleshooting Guides & FAQs

Q1: I increased the 5-FAA concentration from 5 mM to 15 mM to get better retention, but my MS signal dropped by 50%. Why? Causality & Solution: You have exceeded the volatility threshold of the ESI droplet. While fluoroalkylamines enhance signals at optimal levels (up to 5-fold)[1], excessive concentrations saturate the droplet surface during the desolvation process. This prevents the analyte from efficiently transferring into the gas phase, causing ion suppression. Action: Cap your 5-FAA concentration at 10 mM. If you need more retention, decrease the initial organic gradient percentage or switch to a stationary phase with a higher carbon load, rather than overloading the mobile phase with the ion-pairing reagent.

Q2: My retention times are drifting earlier with each consecutive injection. How do I stabilize the chromatography? Causality & Solution: Drifting retention times indicate that the dynamic equilibrium between the 5-FAA in the mobile phase and the C18 stationary phase has not been reached. Fluoroalkylamines require more column volumes to equilibrate than smaller salts like ammonium acetate[3]. Action: Flush the column with at least 25 column volumes of the starting gradient before your first injection[1]. Ensure that both Mobile Phase A and B contain identical concentrations of 5-FAA to prevent the reagent from being stripped from the column during the organic gradient ramp.

Q3: Can I use 5-FAA in negative ion mode ESI? Causality & Solution: Yes, but with caveats. 5-FAA is a cationic ion-interaction reagent designed to pair with negatively charged analytes (like organic acids or phosphates)[6]. In negative ESI mode, the ion-pair complex must dissociate so the analyte can be detected as an anion. Because 5-FAA has high gas-phase volatility, it evaporates efficiently in the source, leaving the deprotonated analyte behind. Action: Ensure your capillary voltage and source temperature are optimized (typically >300 °C) to provide enough thermal energy to fully dissociate the[Analyte]⁻ [5-FAA]⁺ complex in the gas phase.

Q4: I am seeing a persistent background peak at m/z 106.1. Is this normal? Causality & Solution: Yes. The monoisotopic mass of 5-Fluoroamylamine is 105.095 Da, making its protonated adduct [M+H]+ appear at m/z 106.1 in positive ion mode[7]. Because it is a continuous mobile phase additive, this background will be omnipresent. Action: Divert the LC flow to waste for the first 0.5 minutes of the run to keep the source clean, and utilize MS/MS (MRM/PRM) transitions for your target analytes to filter out the low-mass chemical noise generated by the ion-pairing reagent.

References
  • Fluoroalkylamines: Novel, Highly Volatile, Fast-Equilibrating, and Electrospray Ionization–Mass Spectrometry Signal-Enhancing Cationic Ion-Interaction Reagents Source: Analytical Chemistry (ACS Publications) URL:[Link]

  • 5-Fluoropentan-1-amine | C5H12FN | CID 68966 Source: PubChem (National Center for Biotechnology Information) URL:[Link]

  • 5-fluoropentan-1-amine (C5H12FN) Source: PubChemLite (Luxembourg Centre for Systems Biomedicine) URL:[Link]

Sources

Optimization

Technical Support Center: Addressing Baseline Noise with 5-Fluoroamylamine

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 5-Fluoroamylamine. This guide provides in-depth troubleshooting advice and frequently asked questions t...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 5-Fluoroamylamine. This guide provides in-depth troubleshooting advice and frequently asked questions to help you address and resolve baseline noise issues in your analytical experiments. As Senior Application Scientists, we combine technical expertise with practical, field-tested insights to ensure the integrity and reliability of your results.

Troubleshooting Guide: Baseline Noise

Baseline noise is a common challenge in chromatographic analysis that can obscure peaks of interest and compromise the accuracy of quantification.[1] When working with a primary amine like 5-Fluoroamylamine, several factors related to its chemical nature can contribute to baseline instability. This guide will walk you through a systematic approach to identifying and mitigating these issues.

Question 1: I'm observing significant baseline noise in my HPLC analysis of 5-Fluoroamylamine. What are the most likely causes and how can I fix it?

High baseline noise in HPLC can originate from various components of your system.[2] For a polar compound like 5-Fluoroamylamine, interactions with the stationary phase and mobile phase are critical areas to investigate.

Immediate Action Plan:

  • System Blank Run: Replace your analytical column with a union and run your gradient. If the baseline noise persists, the column is not the source of the problem.[2]

  • Mobile Phase Purity: Ensure you are using HPLC-grade solvents. Contaminants in the mobile phase, especially water, are a frequent cause of baseline noise, particularly in gradient elution.[2]

  • Degassing: Inadequate degassing of the mobile phase can lead to bubble formation in the detector cell, causing sharp spikes or a noisy baseline.[3][4] Ensure your degasser is functioning correctly and that your mobile phase is sufficiently degassed.

dot

cluster_0 Initial Checks cluster_1 If Noise Persists System Blank Run System Blank (No Column) Pump Issues Inspect Pump Seals & Check Valves System Blank->Pump Issues Noise Persists Mobile Phase Verify Mobile Phase Purity (HPLC Grade) Detector Check Clean Detector Flow Cell Mobile Phase->Detector Check Solvent is Pure Degassing Check Degasser Functionality Column Contamination Flush or Replace Column Degassing->Column Contamination Properly Degassed

Caption: Initial troubleshooting workflow for HPLC baseline noise.

In-Depth Causality and Solutions:

Potential CauseScientific ExplanationRecommended Action
Mobile Phase Contamination Impurities in solvents can accumulate on the column and leach out during the run, causing a wandering or noisy baseline.[5] This is especially prevalent in gradient analysis.Always use fresh, HPLC-grade solvents and additives.[5] Filter all aqueous mobile phases.
Pump and Degasser Issues Faulty pump seals or check valves can cause pressure pulsations, leading to a rhythmic baseline noise.[2] Dissolved air in the mobile phase can outgas in the detector, causing noise.[2]Perform regular pump maintenance, including seal and check valve replacement.[2] Ensure the in-line degasser is working efficiently.
Column Contamination or Degradation 5-Fluoroamylamine, being a primary amine, can interact with active sites on the silica support of the column, leading to peak tailing and potential baseline issues. Over time, contaminants from samples or the mobile phase can build up on the column.[5]Flush the column according to the manufacturer's instructions. If the problem persists, consider replacing the column.[5] For amine analysis, a column specifically designed for basic compounds may be beneficial.
Detector Flow Cell Contamination Contaminants or air bubbles in the detector flow cell can cause significant baseline noise.[5]Flush the flow cell with a strong, appropriate solvent. If necessary, carefully clean the flow cell windows.[5]
Question 2: My GC-MS analysis of 5-Fluoroamylamine shows a noisy baseline. Where should I start troubleshooting?

In Gas Chromatography (GC), the high polarity and basicity of primary amines like 5-Fluoroamylamine can lead to interactions with the column and inlet, causing poor peak shape and baseline disturbances.[6][7]

Systematic Troubleshooting Flow:

dot

Start Start Noisy Baseline Noisy Baseline Start->Noisy Baseline Check Gas Purity Verify Carrier & Detector Gas Purity Noisy Baseline->Check Gas Purity Inspect Septum & Liner Check for Septum Bleed & Liner Contamination Check Gas Purity->Inspect Septum & Liner Gases are Pure Column Conditioning Condition or Bake-out Column Inspect Septum & Liner->Column Conditioning Septum & Liner are Clean Detector Maintenance Clean Detector (e.g., FID jet, MS source) Column Conditioning->Detector Maintenance Bleed is Low Leak Check Perform System Leak Check Detector Maintenance->Leak Check Detector is Clean Resolution Resolution Leak Check->Resolution No Leaks Found

Caption: Troubleshooting workflow for GC-MS baseline noise.

Detailed Explanations and Solutions:

Potential CauseScientific ExplanationRecommended Action
Carrier Gas Contamination Impurities in the carrier gas (e.g., oxygen, moisture) can degrade the stationary phase, leading to column bleed and a noisy baseline.[8][9]Use high-purity carrier gas and ensure gas purification traps are functional.[8]
Septum Bleed Over time, the injector septum can degrade, releasing volatile compounds that contribute to baseline noise and ghost peaks.[10]Use high-quality, low-bleed septa and replace them regularly.[10]
Column Bleed/Contamination The active nature of 5-Fluoroamylamine can cause it to interact with the stationary phase, potentially leading to degradation. Column bleed, the natural degradation of the stationary phase at high temperatures, also contributes to a rising baseline.[8][11]Condition the column according to the manufacturer's instructions.[12][13][14] If the column is old or heavily used, it may need to be replaced.[9]
Detector Contamination Contamination of the detector, such as the Flame Ionization Detector (FID) jet or the mass spectrometer ion source, can lead to a noisy baseline.[8][15]Clean the detector following the manufacturer's recommended procedures.[8][15]
Question 3: Would derivatization of 5-Fluoroamylamine help in reducing baseline noise?

Yes, derivatization is a highly effective strategy for improving the chromatographic analysis of primary amines like 5-Fluoroamylamine.[6]

Rationale for Derivatization:

  • Reduces Polarity and Increases Volatility: Derivatization replaces the active hydrogens on the amine group with less polar functional groups, making the molecule more volatile and less likely to interact with active sites in the GC system.[6][16]

  • Improves Peak Shape: By minimizing interactions with the column, derivatization leads to sharper, more symmetrical peaks, which can significantly improve the signal-to-noise ratio.[6]

  • Enhances Sensitivity: Introducing fluorine-containing groups through derivatization can increase the sensitivity of detection, especially with an electron capture detector (ECD).[6]

Common Derivatizing Agents for Primary Amines:

Derivatizing AgentReaction TypeAdvantages
Trifluoroacetic Anhydride (TFAA) AcylationImproves chromatographic behavior and creates derivatives that are readily detected by GC-MS.[16]
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) SilylationEffective for creating more volatile and thermally stable derivatives.[16]
9-fluorenylmethyl chloroformate (FMOC) AcylationCommonly used for HPLC with fluorescence detection.[17]

Experimental Protocol: Derivatization with TFAA for GC-MS Analysis

  • Sample Preparation: Accurately weigh or pipette a known amount of the 5-Fluoroamylamine sample into a reaction vial. If the sample is in a solution, evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Reagent Addition: Add an appropriate aprotic solvent (e.g., ethyl acetate) to dissolve the sample. Then, add an excess of TFAA.

  • Reaction: Tightly cap the vial and heat it at 60-70°C for 15-30 minutes.

  • Evaporation: After cooling, evaporate the excess reagent and solvent under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the derivatized sample in a suitable solvent (e.g., ethyl acetate) for GC-MS analysis.

  • Analysis: Inject an appropriate volume of the derivatized sample into the GC-MS system.

Frequently Asked Questions (FAQs)

Q1: What are the key chemical properties of 5-Fluoroamylamine that I should be aware of?

5-Fluoroamylamine, also known as 5-fluoropentan-1-amine, has a molecular weight of 105.15 g/mol .[18] As a primary amine, it is basic and polar, which influences its chromatographic behavior. The presence of the fluorine atom can affect its polarity and interaction with different stationary phases.

Q2: How can I prevent ion suppression when analyzing 5-Fluoroamylamine by LC-MS?

Ion suppression is a matrix effect where co-eluting compounds reduce the ionization efficiency of the analyte of interest, leading to a decreased signal.[19][20] To mitigate this:

  • Optimize Sample Preparation: Use techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering matrix components.[19][21]

  • Improve Chromatographic Separation: Ensure that 5-Fluoroamylamine is well-separated from other components in the sample.

  • Use Volatile Mobile Phase Additives: Employ volatile additives like formic acid or ammonium formate at low concentrations to aid ionization without causing significant suppression.[22]

Q3: What type of HPLC column is best suited for 5-Fluoroamylamine analysis?

For a basic compound like 5-Fluoroamylamine, a reversed-phase column with end-capping or a column specifically designed for the analysis of basic compounds is recommended. These columns have fewer free silanol groups, which can interact with the amine and cause peak tailing.[22] Alternatively, hydrophilic interaction liquid chromatography (HILIC) can be a suitable technique for retaining and separating polar compounds.

Q4: How should I prepare my samples containing 5-Fluoroamylamine for analysis?

Proper sample preparation is crucial for obtaining clean chromatograms and stable baselines.[23]

  • Filtration: Always filter your samples to remove particulates that can clog the column and system.[23][24]

  • Dilution: If the sample concentration is high, dilution can help prevent column overload and reduce matrix effects.[24]

  • Extraction: For complex matrices, use SPE or LLE to isolate 5-Fluoroamylamine and remove interfering substances.[21][25]

Q5: Can the stability of 5-Fluoroamylamine affect my baseline?

References

  • HPLC Repair Services: Common Causes of Baseline Noise. (2020, August 31). Vertex AI Search.
  • 3-4) Baseline Noise Caused by Bubbles Forming or Accumulating Inside Detector Cells. Shimadzu.
  • 5 Major causes of noise in chromatograms during HPLC analysis? (2023, March 4). Reddit.
  • Eliminating Baseline Problems. Agilent.
  • 5-Fluoropentan-1-amine. PubChem.
  • Derivatization Techniques for GC Analysis of Primary Amines: Application Notes and Protocols. Benchchem.
  • GC Troubleshooting: Common Issues & How to Fix Them. (2025, November 27). Labcompare.
  • Uncovering Overlooked Factors Behind Abnormal Baselines. (2025, July 23). Welch Materials.
  • 5 Ways to Approach Baseline Issues. Chromatography Today.
  • The Importance of Derivatizing Reagent in Chromatography Applications for Biogenic Amine Detection in Food and Beverages. (2020, January 2). PMC.
  • Formation and identification of novel derivatives of primary amine and zwitterionic drugs. IU Indianapolis ScholarWorks.
  • Amines Analysis by Packed Column GC. Supelco.
  • TROUBLESHOOTING GUIDE. Phenomenex.
  • Conditioning Capillary and Packed Columns for a 6890 Gas Chromatograph. Agilent.
  • Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis. (2025, November 19). AMSbiopharma.
  • Why Your GC Baseline Is Noisy — And How to Fix It. Applied Analytical Systems.
  • Troubleshooting GC Column Baseline Issues. (2021, January 5). Restek.
  • Avoid Ion Suppression Issues in LCMS if You Need to Use an Ion-Pair Agent. (2026, February 9). MicroSolv Technology Corporation.
  • Ion Suppression: A Major Concern in Mass Spectrometry. (2026, March 18). LCGC International.
  • Reducing the Effect of Ion Suppression in Mass Spectrometry Using ACQUITY UPLC. Waters.
  • Gas Chromatography (GC) Column Conditioning, Testing and Checks. Phenomenex.
  • Sample preparation: Impacts and best practices. (2025, November 5). Phenomenex.
  • How to Condition a New Capillary GC Column. (2020, October 20). Restek.
  • GC Column Conditioning Stop Wasting Time and Money! (2015, January 19). LCGC International.
  • Fundamentals of Sample Preparation for Chromatography. (2025, October 15). Chrom Tech, Inc.
  • Chromatography Sample Preparation Guide. Organomation.
  • Sample Preparation Techniques. Thermo Fisher Scientific.
  • Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol. (2021, September 29). PMC.

Sources

Troubleshooting

column equilibration and washout times for 5-Fluoroamylamine

Technical Support Center: 5-Fluoroamylamine Analysis A Researcher's Guide to Column Equilibration and Washout Welcome to the technical support center for the analysis of 5-Fluoroamylamine and related short-chain amines....

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Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 5-Fluoroamylamine Analysis

A Researcher's Guide to Column Equilibration and Washout

Welcome to the technical support center for the analysis of 5-Fluoroamylamine and related short-chain amines. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of chromatographic analysis of polar, basic compounds. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to help you achieve robust and reproducible results.

The analysis of short-chain amines like 5-Fluoroamylamine by reversed-phase HPLC can be challenging due to their polar and basic nature. These characteristics often lead to issues such as poor retention, peak tailing, and long column washout times. This guide will address these common problems in a question-and-answer format, providing both troubleshooting solutions and foundational knowledge.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the chromatographic analysis of 5-Fluoroamylamine?

A1: 5-Fluoroamylamine, as a primary aliphatic amine, presents several analytical hurdles:

  • Poor Retention in Reversed-Phase (RP) Chromatography: Due to its high polarity, it has a low affinity for non-polar stationary phases like C18, leading to early elution, often near the void volume.

  • Peak Tailing: The basic amine group can interact with acidic residual silanol groups on the surface of silica-based columns. This secondary interaction mechanism leads to asymmetrical, tailing peaks.[1][2]

  • Column Contamination and Carryover: The strong interaction with the stationary phase can make it difficult to completely wash the analyte from the column, resulting in carryover in subsequent runs.

Q2: How does mobile phase pH affect the retention and peak shape of 5-Fluoroamylamine?

A2: Mobile phase pH is a critical parameter in the analysis of ionizable compounds like amines.[3]

  • Low pH (e.g., pH 2-4): At a pH significantly below the pKa of the amine group (typically around 10-11 for primary amines), 5-Fluoroamylamine will be fully protonated (R-NH3+). This positively charged form has reduced hydrophobic interaction with the C18 stationary phase, leading to decreased retention.[4] However, operating at a low pH can improve peak shape by suppressing the ionization of residual silanol groups on the silica surface, thereby minimizing secondary interactions.[2]

  • High pH (e.g., pH 8-10): At a pH closer to or above the pKa of the amine, the compound will be in its neutral, unprotonated form (R-NH2). This increases its hydrophobicity and, consequently, its retention on a reversed-phase column.[4] However, at high pH, the residual silanols are deprotonated and negatively charged, which can lead to strong electrostatic interactions with any remaining protonated amine, potentially causing severe peak tailing.[1] Therefore, a column specifically designed for high pH stability is essential if this approach is taken.

Troubleshooting Guide

Issue 1: Poor Peak Shape (Tailing) for 5-Fluoroamylamine

Symptoms:

  • Asymmetrical peaks with a tailing factor significantly greater than 1.5.

  • Inconsistent peak integration and reduced peak height.

Root Causes & Solutions:

  • Secondary Silanol Interactions: This is the most common cause of peak tailing for basic compounds.[2]

    • Solution 1: Mobile Phase pH Adjustment: Lower the mobile phase pH to 2.5-3.5 using an additive like formic acid or trifluoroacetic acid (TFA). This protonates the amine and suppresses silanol activity.

    • Solution 2: Use a Modern, High-Purity Column: Columns with advanced end-capping or hybrid particle technology have fewer accessible silanol groups, leading to improved peak shape for basic analytes.

    • Solution 3: Ion-Pairing Chromatography: Introduce an anionic ion-pairing reagent (e.g., sodium heptanesulfonate) to the mobile phase.[5][6][7] This reagent pairs with the protonated amine, forming a neutral, more retained complex and masking the silanol interactions.

  • Column Overload: Injecting too much sample can saturate the stationary phase.[8]

    • Solution: Reduce the injection volume or dilute the sample.

  • Mismatch between Sample Diluent and Mobile Phase: If the sample is dissolved in a solvent much stronger than the initial mobile phase, peak distortion can occur.[8]

    • Solution: Ideally, dissolve the sample in the initial mobile phase.

Workflow for Troubleshooting Peak Tailing

start Poor Peak Shape (Tailing) check_overload Reduce Injection Volume/ Concentration start->check_overload check_diluent Match Sample Diluent to Initial Mobile Phase check_overload->check_diluent If no improvement end_good Good Peak Shape check_overload->end_good Improved adjust_ph Lower Mobile Phase pH (e.g., 0.1% Formic Acid) check_diluent->adjust_ph If no improvement check_diluent->end_good Improved change_column Use High-Purity/ End-capped Column adjust_ph->change_column If no improvement adjust_ph->end_good Improved ion_pairing Add Ion-Pairing Reagent change_column->ion_pairing If still tailing change_column->end_good Improved ion_pairing->end_good Improved end_bad Persistent Tailing ion_pairing->end_bad If no improvement

Caption: Troubleshooting workflow for peak tailing.

Issue 2: Long Column Equilibration and Washout Times

Symptoms:

  • Shifting retention times at the beginning of a sample queue.

  • Ghost peaks or carryover from previous injections.

  • Baseline instability.

Root Causes & Solutions:

  • Strong Analyte Adsorption: The basic nature of 5-Fluoroamylamine can cause it to bind strongly to the column, requiring extended washing to remove.

    • Solution 1: Dedicated Column: If possible, dedicate a column for the analysis of basic compounds to prevent cross-contamination.

    • Solution 2: Aggressive Wash Solvents: After a sample set, flush the column with a strong, acidic solvent. A common procedure is to wash with a high percentage of organic solvent (e.g., 95% acetonitrile) containing an acid (e.g., 0.1% formic or acetic acid).[9]

    • Solution 3: Use of an Intermediate Solvent: Isopropanol is a good intermediate solvent for removing strongly retained compounds.[10]

  • Use of Ion-Pairing Reagents: These reagents can be difficult to wash out of the column and require long equilibration times.[11]

    • Solution: If using ion-pairing reagents, dedicate the column to that method. Equilibration can take 20-50 column volumes.[12] The washout will require extensive flushing with a mobile phase of the same composition but without the ion-pairing reagent, followed by a strong organic solvent.

Recommended Column Equilibration and Washout Protocols

Condition Equilibration Protocol Washout Protocol
Standard Reversed-Phase Equilibrate with the initial mobile phase for at least 10-20 column volumes.[12]1. Flush with mobile phase without buffer (5-10 column volumes).2. Flush with 100% strong organic solvent (e.g., acetonitrile) for 10-20 column volumes.[12]
With Ion-Pairing Reagents Equilibrate with the full mobile phase (including ion-pairing reagent) for 20-50 column volumes.[12]1. Flush with mobile phase of the same composition but without the ion-pairing reagent (20-30 column volumes).2. Follow with the standard reversed-phase washout protocol.
After Strong Retention of Basic Analyte N/A1. Flush with an acidic mobile phase (e.g., 90% Acetonitrile/10% Water with 0.1% Formic Acid) for 20 column volumes.[9]2. (Optional) Flush with isopropanol (5-10 column volumes).[10]3. Store in 100% acetonitrile or methanol.[13]

Note: The column volume (Vm) for a standard 4.6 mm I.D. column can be estimated as Vm (mL) ≈ 0.1 x L (cm). For a 15 cm column, the volume is approximately 1.5 mL.[12]

Experimental Workflow for Method Development

start Start: Method Development for 5-Fluoroamylamine col_select Column Selection: - High-purity silica C18 - Polar-embedded C18 - HILIC start->col_select mp_dev Mobile Phase Development: - Start with low pH (0.1% Formic Acid) - Acetonitrile/Water gradient col_select->mp_dev equilibrate Equilibrate Column (10-20 column volumes) mp_dev->equilibrate inject Inject Standard equilibrate->inject eval_peak Evaluate Peak Shape and Retention inject->eval_peak tailing Tailing? eval_peak->tailing retention Low Retention? tailing->retention No consider_ip Consider Ion-Pairing or High pH (with suitable column) tailing->consider_ip Yes optimize_grad Optimize Gradient retention->optimize_grad No consider_hilic Consider HILIC retention->consider_hilic Yes final_method Final Method optimize_grad->final_method consider_ip->retention consider_hilic->final_method

Caption: General workflow for developing a chromatographic method for 5-Fluoroamylamine.

References

  • Effect of pH on LC-MS Analysis of Amines.
  • Effect of pH on LC-MS Analysis of Amines - Waters Corporation.
  • Effect of mobile-phase pH on the chromatographic behavior of biogenic amine neurotransmitters and their metabolites. AKJournals.
  • How do I Avoid Distorted Peak Shapes When Using a Basic Mobile Phase pH for the Analysis of a Lipophilic Amine - Tips & Suggestions.
  • Quantification of short chain amines in aqueous matrices using liquid chromatography electrospray ionization tandem mass spectrometry. FAO AGRIS.
  • A microanalytical method for ammonium and short-chain primary aliphatic amines using precolumn derivatization and capillary liquid chrom
  • The Cleaning and Regeneration of Reversed-Phase HPLC Columns. Chemass.
  • Fast field analysis of short-chain aliphatic amines in water using solid-phase microextraction and a portable gas chromatograph.
  • Conjugation of Short-Chain Fatty Acids to Bicyclic-Amines for Analysis by Liquid Chrom
  • Bulletin 737F Amines Analysis by Packed Column GC. Supelco.
  • Important Points about Ion Chrom
  • Effect of Mobile Phase pH on the Function of Other Optimization Parameters in an HPLC–ECD Assay of Biogenic Amines and Their Metabolites. Taylor & Francis.
  • THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES. Hichrom.
  • Column Care.
  • Types and Applications of Ion-Pair Reagents in Liquid Chromatography.
  • Rinse Methods for ODS Columns. Shimadzu.
  • Tips and Tricks of HPLC System Troubleshooting. Agilent.
  • Use of volatile amines as ion-pairing agents for the high-performance liquid chromatographic-tandem mass spectrometric determination of aromatic sulfonates in industrial wastew
  • Ion-Pair Reagents for HPLC. TCI Chemicals.
  • Troubleshooting Poor Peak Shape: A Complete Workflow From Mobile Phase To Consumables. ALWSCI.
  • HPLC Ion Pair Reagents. Fisher Scientific.
  • Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques.
  • HPLC Column Maintenance & Care Best Practices. Phenomenex.
  • Peak Tailing in HPLC. Element Lab Solutions.
  • UHPLC Column for Highly Polar Basic Compounds. Phenomenex.
  • Ion-Pairing Chromatography and Amine Derivatization Provide Complementary Approaches for the Targeted LC-MS Analysis of the Polar Metabolome.
  • Waters HILIC and reversed-phase LC columns specifically developed to tackle polar analyte separations.
  • Why it matters and how to get good peak shape. Agilent.
  • HPLC Column Cleaning & Washing Procedure. GL Sciences.
  • Finding the best column for polar basic analytes across reversed-phase and hydrophilic interaction liquid chrom
  • 5-Fluoro Pyrimidin-2-Amine Hydrochloride. BOC Sciences.
  • 5-Fluoro-alpha-methyltryptamine. PubChem.
  • FURFURYLAMINE. CAMEO Chemicals.
  • Chemical Properties of Propylamine (CAS 107-10-8). Cheméo.
  • Furfurylamine. PubChem.

Sources

Optimization

refining separation of closely eluting peaks with 5-Fluoroamylamine

Welcome to the Chromatography Technical Support Center . As a Senior Application Scientist, I have designed this troubleshooting guide to address the complex challenges of resolving isobaric compounds, epimers, and close...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Chromatography Technical Support Center . As a Senior Application Scientist, I have designed this troubleshooting guide to address the complex challenges of resolving isobaric compounds, epimers, and closely eluting structural isomers.

When standard reversed-phase chemistries fail, 5-Fluoroamylamine (5-FAA) serves as a highly specialized tool. It can be deployed in two distinct chromatographic modalities: as a pre-column derivatizing agent to induce fluorophilic retention, or as a volatile ion-pairing reagent to alter selectivity and enhance mass spectrometry (LC-MS) ionization[1].

Core Chromatographic Workflows

G A Closely Eluting Peaks (Acids/Isomers) B 5-Fluoroamylamine (5-FAA) A->B Add Reagent C Pre-Column Derivatization (Amide Formation) B->C Covalent Tagging D Mobile Phase Additive (Ion-Pairing) B->D Dynamic Equilibrium E Fluorous Phase LC (PFP Column) C->E Inject F Reversed-Phase LC-MS (C18 Column) D->F Elute G Enhanced Resolution via Fluorophilic Interactions E->G Detect H Resolved Acidic Analytes with High MS Sensitivity F->H Detect

Caption: Dual workflows of 5-Fluoroamylamine in derivatization and ion-pairing chromatography.

Module 1: Pre-Column Derivatization for Fluorous-Phase LC

When separating closely related carboxylic acid isomers, standard C18 columns often lack the necessary steric recognition. By covalently attaching 5-FAA to your analytes, you introduce a fluorinated alkyl tag. When analyzed on a Pentafluorophenyl (PFP) column, the fluorinated tag interacts with the stationary phase via dipole-dipole and dispersion forces (fluorophilic interactions), amplifying minor structural differences to achieve baseline resolution[2][3].

Q: I derivatized my closely eluting acid isomers with 5-FAA, but I am seeing incomplete conversion, multiple artifact peaks, and poor resolution. How do I fix this?

Root Cause Analysis (Causality): Incomplete conversion is almost always caused by trace moisture in your sample or solvents. If you are using EDC or HATU as a coupling agent, water will rapidly hydrolyze the highly reactive O-acylisourea intermediate into an inactive urea byproduct before the 5-FAA can nucleophilically attack the carboxylic acid. Furthermore, if the pH of the reaction is too low, the primary amine of 5-FAA remains protonated (as an ammonium ion), rendering it non-nucleophilic[1].

Step-by-Step Methodology: Anhydrous Amidation Protocol This protocol is a self-validating system designed to ensure 100% conversion without artifacts.

  • Preparation: Thoroughly dry your analyte mixture under a gentle stream of nitrogen. Dissolve 1 mg of the analyte in 500 µL of strictly anhydrous N,N-dimethylformamide (DMF).

  • Activation: Add 1.5 molar equivalents of HATU and 3.0 equivalents of N,N-diisopropylethylamine (DIPEA). Vortex and incubate at room temperature for exactly 5 minutes. Scientific rationale: DIPEA acts as a non-nucleophilic base to ensure the carboxylic acid is deprotonated and ready for activation.

  • Derivatization: Add 2.0 molar equivalents of 5-Fluoroamylamine. Vortex continuously for 30 minutes at 40°C.

  • Quenching & Self-Validation: Quench the reaction by adding 50 µL of LC-MS grade water.

    • Validation Check: Inject 1 µL of the crude mixture onto a rapid screening LC-MS gradient. You must confirm the complete disappearance of the precursor m/z and the appearance of the [M+87.08−H2​O]+ adduct. If the precursor remains, discard the batch and replace your anhydrous DMF.

  • Analysis: Inject the validated derivatized sample onto a PFP column using a Methanol/Water gradient (Methanol promotes fluorous interactions better than Acetonitrile)[4].

Module 2: Mobile Phase Ion-Pairing for Acidic Analytes (LC-MS)

For highly polar or acidic analytes (e.g., phosphorylated metabolites, oligonucleotides) that cannot be derivatized, 5-FAA can be added directly to the mobile phase. The positively charged amine neutralizes the analyte, while the fluorinated tail retains the complex on a C18 column.

Q: I switched from Triethylamine (TEA) to 5-Fluoroamylamine as an ion-pairing reagent. My resolution improved, but my MS signal is suppressing and retention times are drifting continuously. What is happening?

Root Cause Analysis (Causality): Drifting retention times indicate that the stationary phase is not in dynamic equilibrium with the 5-FAA. Fluorinated alkylamines have a much higher affinity for hydrophobic stationary phases than standard alkylamines. If the column is not fully saturated, the concentration of 5-FAA entering the MS source fluctuates. Regarding MS suppression: while standard alkylamines (like TEA) cause severe ion suppression by competing for charge, fluorinated amines actually enhance sensitivity once equilibrated. They lower the surface tension of the electrospray (ESI) droplets, promoting earlier and more efficient Rayleigh limit fission. Your current suppression is an artifact of an unequilibrated system bleeding varying amounts of the reagent[1].

Step-by-Step Methodology: System Equilibration Protocol

  • Mobile Phase Preparation: Prepare Mobile Phase A (Water) and B (Acetonitrile). Add 5-FAA to both phases to achieve a final concentration of 5 mM. Add 2 mM hexafluoroisopropanol (HFIP) to buffer the pH (~8.0) and further enhance droplet volatility.

  • System Passivation: Bypass the column with a union. Flush the LC system with the mobile phases for 15 minutes at 1.0 mL/min. Scientific rationale: Fluorinated amines can stick to stainless steel tubing; passivation prevents active site adsorption.

  • Column Saturation: Attach the C18 column. Run a 50:50 A:B isocratic flow at 0.3 mL/min for a minimum of 30 Column Volumes (CV).

  • Baseline Self-Validation: Monitor the MS background Total Ion Chromatogram (TIC). Equilibration is only complete when the background signal variance is <2% over a 10-minute window and the system backpressure is completely flat. Do not inject samples until this mathematical threshold is met.

Quantitative Data Presentation

The following table summarizes the chromatographic and mass spectrometric performance of closely eluting acidic structural isomers under different analytical strategies.

ParameterUnmodified Analyte (C18)TEA Ion-Pairing (C18)5-FAA Ion-Pairing (C18)5-FAA Derivatized (PFP Column)
Retention Factor ( k′ ) 0.82.53.86.2
Resolution ( Rs​ ) 0.5 (Co-eluting)1.1 (Partial)1.8 (Baseline)3.5 (Excellent)
Relative MS Intensity 1.0x0.6x (Suppression)2.4x (Enhancement)5.0x (High Enhancement)
Equilibration Time 10 CV20 CV30 CV15 CV

Note: CV = Column Volumes. Rs​≥1.5 indicates baseline resolution.

Frequently Asked Questions (FAQs)

Q: Can I use 5-FAA derivatized samples on a standard C18 column instead of a PFP column? A: Yes, but you will lose the orthogonal selectivity. A C18 column interacts with the 5-FAA tag primarily through dispersive hydrophobic interactions, which increases overall retention ( k′ ). However, a PFP column utilizes specific dipole-dipole interactions with the C-F bonds, which is what physically pulls apart closely eluting structural isomers[2][3].

Q: How should I store 5-Fluoroamylamine to prevent degradation? A: 5-FAA is a primary amine and will readily react with atmospheric carbon dioxide to form carbamate salts, which appear as a white precipitate. It must be stored at 4°C in a tightly sealed amber vial backfilled with Argon or Nitrogen. If you observe precipitation, the reagent's molarity has been compromised and it should be discarded.

References

  • Agilent Technologies. "Agilent Poroshell 120 Columns for HPLC and UHPLC." HPST.
  • Interchim. "A variety of bonded phases means you never have to compromise on selectivity." Interchim.
  • Chemistry LibreTexts. "Derivatization." LibreTexts.
  • National Institutes of Health. "Comparing derivatization reagents for quantitative LC–MS/MS analysis of a variety of vitamin D metabolites." NIH.gov.

Sources

Reference Data & Comparative Studies

Validation

5-Fluoroamylamine vs. heptafluorobutylamine for peptide analysis

As a Senior Application Scientist specializing in liquid chromatography-mass spectrometry (LC-MS) method development, I frequently encounter the limitations of traditional anionic ion-pairing reagents (IPRs) like trifluo...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist specializing in liquid chromatography-mass spectrometry (LC-MS) method development, I frequently encounter the limitations of traditional anionic ion-pairing reagents (IPRs) like trifluoroacetic acid (TFA). While TFA is excellent for basic peptides, the analysis of highly acidic peptides, phosphopeptides, or sulfated peptides often requires a paradigm shift toward cationic ion-pairing reagents .

In this guide, we will objectively compare two distinct cationic IPRs: 5-Fluoroamylamine (5-FAA) and Heptafluorobutylamine (HFBAm) . By analyzing their physicochemical properties, we will uncover the causality behind their chromatographic behavior and electrospray ionization (ESI) dynamics, enabling you to make data-driven decisions for your peptide workflows.

The choice between 5-FAA and HFBAm is not merely a matter of retention; it is a fundamental manipulation of droplet physics and stationary phase thermodynamics. The degree of fluorination directly dictates the amine's basicity (pKa) and its volatility[1].

  • Heptafluorobutylamine (HFBAm): Featuring a perfluorinated alkyl chain, HFBAm exerts a massive electron-withdrawing inductive effect. This pulls electron density away from the primary amine, drastically lowering its basicity to a pKa of 5.5–6.0[2]. Consequently, HFBAm is only effective as a cationic IPR at acidic pH (< 4.5) where it remains protonated. Beyond LC-MS, its unique reactivity has also been leveraged as a nucleophile in sortase-mediated bioconjugation (sortagging) of peptides[3].

  • 5-Fluoroamylamine (5-FAA): Also known as 5-fluoropentan-1-amine[4], this molecule possesses a single fluorine atom at the terminal ω -position. Separated by four methylene groups, the inductive effect on the amine is negligible. Thus, 5-FAA retains a standard aliphatic pKa of ~10.5[4]. This allows it to remain fully protonated and active across a much wider pH range (pH 2.0 to 9.0).

Table 1: Physicochemical and Chromatographic Profiling
Parameter5-Fluoroamylamine (5-FAA)Heptafluorobutylamine (HFBAm)
Chemical Formula C₅H₁₂FNC₄H₄F₇N
Fluorine Substitution Single terminal fluorinePerfluorinated alkyl chain
Amine pKa ~10.5 (Strong base)5.5 – 6.0 (Weak base)[2]
Operational pH Window pH 2.0 – 9.0pH < 4.5
Volatility ModerateExtremely High
ESI-MS Signal Impact Baseline (Standard suppression)3- to 5-fold Enhancement[2]
Column Equilibration >40 Column Volumes~25 Column Volumes[2]
Primary Application High-pH retention of acidic peptidesLow-pH high-sensitivity LC-MS

ESI-MS Droplet Dynamics and Signal Enhancement

Traditional cationic IPRs (like triethylamine) suffer from severe signal suppression in ESI-MS due to high surface tension and poor volatility. HFBAm circumvents this limitation entirely.

The Causality of Signal Enhancement: The perfluorinated tail of HFBAm lowers the surface tension of the electrospray droplets. During desolvation, this lower surface tension allows the droplets to reach the Rayleigh limit earlier and with less energy input. This promotes highly efficient droplet fission and gas-phase ion generation, resulting in a 3- to 5-fold enhancement in MS signal compared to non-fluorinated or lightly fluorinated analogs like 5-FAA[2].

Mechanism cluster_5FAA 5-Fluoroamylamine (5-FAA) cluster_HFBAm Heptafluorobutylamine (HFBAm) A Target: Acidic Peptides / Phosphopeptides B1 Single ω-Fluorine Minimal Inductive Effect A->B1 High pH Method C1 Perfluorinated Chain Strong Inductive Effect A->C1 Low pH Method B2 High pKa (~10.5) Active at pH 2.0 - 9.0 B1->B2 B3 Standard Surface Tension Moderate ESI Signal B2->B3 C2 Low pKa (5.5 - 6.0) Active at pH < 4.5 C1->C2 C3 Low Surface Tension 3x-5x ESI Signal Boost C2->C3

Fig 1. Mechanistic pathways of 5-FAA and HFBAm in peptide ion-pairing and ESI-MS dynamics.

Self-Validating Experimental Protocol: Reversed-Phase LC-MS of Acidic Peptides

To ensure scientific integrity, the following protocol is designed as a self-validating system . It includes built-in system suitability tests (SST) to confirm stationary phase saturation and absence of carryover—critical failure points in ion-pairing chromatography.

Objective: Retain and separate multi-phosphorylated peptides using HFBAm as a cationic IPR in negative-ion mode ESI-MS.

Step 1: Mobile Phase Formulation
  • Aqueous Phase (A): 0.1% Formic acid in LC-MS grade water + 5 mM HFBAm.

  • Organic Phase (B): 0.1% Formic acid in Acetonitrile + 5 mM HFBAm.

  • Validation Checkpoint 1: Measure the pH of Phase A. It must be < 4.5 to ensure HFBAm remains >90% protonated[2]. If using 5-FAA, pH can be adjusted up to 8.0 using ammonium hydroxide if high-pH separation is desired.

Step 2: Column Equilibration
  • Flush a C18 column (e.g., 2.1 x 100 mm, 1.7 µm) with 5% B at 0.3 mL/min.

  • Validation Checkpoint 2: Monitor the UV baseline at 214 nm and the MS background. HFBAm requires approximately 25 column volumes to equilibrate[2]. Equilibration is mathematically validated when the extracted ion chromatogram (EIC) of the IPR dimer stabilizes with an RSD < 2% over three consecutive blank injections.

Step 3: Gradient Elution & Sample Injection
  • Inject 1–5 µL of the acidic peptide mixture.

  • Execute a shallow gradient: 5% B to 50% B over 20 minutes.

Step 4: Post-Run Washout
  • Flush the column with 90% B for 10 minutes.

  • Validation Checkpoint 3: Perform a blank injection. HFBAm is highly volatile and washes out of the ESI system in ~30 minutes[2]. The absence of peptide carryover and a return to baseline IPR signal validates system readiness.

Workflow S1 1. Mobile Phase Prep Add 5 mM IPR Validate pH S2 2. Column Equilibration Monitor 214nm Baseline (25-30 CVs) S1->S2 S3 3. System Suitability Check IPR Adduct EIC Stability < 2% RSD S2->S3 S4 4. Sample Injection Gradient Elution S3->S4 S5 5. Post-Run Washout 90% Organic (30 min) Verify MS Blank S4->S5

Fig 2. Self-validating LC-MS workflow for cationic ion-pairing peptide analysis.

Decision Matrix: When to Deploy Which Reagent

As a method developer, your choice between these reagents should be dictated by the specific structural requirements of your target peptides:

  • Deploy 5-Fluoroamylamine (5-FAA) when:

    • You are analyzing weakly acidic peptides that require a neutral to basic pH (pH 7–9) to maintain their negative charge. HFBAm will deprotonate and fail at this pH, whereas 5-FAA's high pKa (~10.5) ensures it remains an effective cationic pair[4].

  • Deploy Heptafluorobutylamine (HFBAm) when:

    • You are operating under standard low-pH LC-MS conditions (e.g., 0.1% Formic Acid).

    • Absolute sensitivity is paramount. The 3- to 5-fold signal enhancement makes HFBAm the superior choice for trace-level biomarker discovery[2].

    • High throughput is required. HFBAm's rapid equilibration and fast washout prevent the permanent "column contamination" typically associated with traditional ion-pairing reagents[2].

References

  • Title: Fluoroalkylamines: Novel, Highly Volatile, Fast-Equilibrating, and Electrospray Ionization–Mass Spectrometry Signal-Enhancing Cationic Ion-Interaction Reagents Source: Analytical Chemistry (ACS Publications) URL: [Link]

  • Title: 5-Fluoropentan-1-amine | C5H12FN | CID 68966 Source: PubChem (National Center for Biotechnology Information) URL: [Link]

  • Title: A peptide‐based coating toolbox to enable click chemistry on polymers, metals, and silicon through sortagging Source: Biotechnology and Bioengineering (Wiley) URL: [Link]

  • Title: Review of Volatile Perfluorocarboxylic Acids as Ion Pair Reagents in LC: Part I Source: LCGC International URL: [Link]

Sources

Comparative

validation of an analytical method using 5-Fluoroamylamine

Title: Validation of an Analytical Method Using 5-Fluoroamylamine (5-FAA) for the Dual-Platform Quantification of Short-Chain Fatty Acids Executive Summary: The Analytical Bottleneck of SCFAs Short-chain fatty acids (SCF...

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Author: BenchChem Technical Support Team. Date: March 2026

Title: Validation of an Analytical Method Using 5-Fluoroamylamine (5-FAA) for the Dual-Platform Quantification of Short-Chain Fatty Acids

Executive Summary: The Analytical Bottleneck of SCFAs

Short-chain fatty acids (SCFAs)—such as acetate, propionate, and butyrate—are critical microbial metabolites that influence gut homeostasis, immune regulation, and metabolic diseases[1]. However, their quantification in complex biological matrices (e.g., plasma, feces) presents severe analytical challenges. They are highly volatile, extremely hydrophilic (leading to poor retention on reversed-phase LC columns), and lack inherent chromophores or fluorophores. Furthermore, in standard 1 H NMR metabolomics, SCFA signals suffer from severe overlap with other aliphatic metabolites and lipid resonances[2].

To overcome these limitations, 5-Fluoroamylamine (5-FAA) (CAS: 592-79-0)[3] has emerged as a highly versatile derivatization reagent. By coupling the primary amine of 5-FAA to the carboxylic acid of SCFAs, we generate a fluorinated amide that enables orthogonal, dual-platform validation: high-sensitivity LC-MS/MS and zero-background 19 F NMR spectroscopy[4][5]. This guide objectively compares the 5-FAA derivatization method against traditional alternatives and provides a self-validating experimental protocol for method implementation.

Mechanistic Rationale: The Causality of 5-FAA Derivatization

The superiority of 5-FAA lies in its rational chemical design, which systematically addresses the physical limitations of native SCFAs:

  • Carbodiimide-Mediated Amidation: The reaction utilizes EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-Hydroxysuccinimide) to activate the inert SCFA carboxyl group into a highly reactive NHS-ester. 5-FAA acts as a strong nucleophile, attacking the ester to form a stable amide bond. This prevents SCFA loss via volatilization during sample drying or injection.

  • Hydrophobic Tail Addition: The 5-carbon (amyl) chain of 5-FAA drastically increases the LogP of the analyte. This shifts the retention time of highly polar SCFAs (like acetate) well beyond the void volume of a C18 column, eliminating ion suppression from co-eluting salts and polar matrix components in LC-MS/MS.

  • The Fluorine Advantage ( 19 F): Fluorine-19 has 100% natural isotopic abundance and a gyromagnetic ratio nearly as high as protons, making it highly sensitive for NMR[5]. Crucially, endogenous biological samples contain virtually zero background fluorine . When 5-FAA-derivatized SCFAs are analyzed via 19 F NMR, the resulting spectra are completely devoid of matrix interference, allowing for absolute quantification via a single internal standard[4].

Comparative Performance Analysis

To establish the analytical validity of 5-FAA, we must benchmark it against the current gold standard for LC-MS/MS (3-Nitrophenylhydrazine, 3-NPH) and standard underivatized 1 H NMR.

Table 1: Objective Comparison of SCFA Analytical Strategies

Analytical Feature5-Fluoroamylamine (5-FAA)3-Nitrophenylhydrazine (3-NPH)Underivatized 1 H NMR
Primary Analytical Platform Dual-compatible (LC-MS/MS & 19 F NMR)LC-MS/MS primarily 1 H NMR
Matrix Interference Zero ( 19 F has no bio-background)Moderate (Isobaric MS interferences)High (Severe signal overlap)
Chromatographic Retention Excellent (Aliphatic chain increases LogP)Excellent (Aromatic ring increases LogP)Poor (Elutes in void volume)
Quantification Accuracy Absolute (Universal 19 F response factor)Relative (Requires matched isotope standards)Moderate (Baseline correction issues)
Derivatization Stability High (Stable amide bond)High (Stable hydrazide bond)N/A
Multiplexing Capability High (Distinct 19 F chemical shifts per SCFA)Moderate (Relies entirely on MS resolution)Low (Crowded aliphatic region)

Insight: While 3-NPH is excellent for MS ionization, it lacks an NMR-active handle. 5-FAA provides a self-validating system: you can use LC-MS/MS for ultra-trace detection (fmol range) and validate those findings orthogonally using 19 F NMR (nmol range) on the exact same derivatized sample[2][4].

Experimental Workflow & Visualization

Below is the logical flow of the 5-FAA derivatization process, mapped from raw biological sample to dual-platform data acquisition.

G Sample Biological Sample (Plasma / Feces) Ext Metabolite Extraction (Cold EtOH Precipitation) Sample->Ext Act Carboxyl Activation (EDC / NHS) Ext->Act Deriv 5-FAA Derivatization (Amide Bond Formation) Act->Deriv Split Orthogonal Dual-Platform Analysis Deriv->Split NMR 19F NMR Spectroscopy (Absolute Quant / Zero Background) Split->NMR LCMS LC-MS/MS (High Sensitivity / MRM) Split->LCMS

Caption: Workflow for SCFA derivatization using 5-FAA and orthogonal dual-platform 19F NMR/LC-MS analysis.

Validated Step-by-Step Methodology

This protocol is engineered as a self-validating system. The inclusion of an internal standard prior to extraction accounts for recovery losses, while the quenching step ensures no unreacted 5-FAA interferes with the final readout.

Phase 1: Extraction & Activation
  • Sample Crash: Aliquot 50 µL of plasma or fecal water into a microcentrifuge tube. Add 10 µL of Internal Standard (e.g., Isovaleric acid-d9, 1 mM).

  • Protein Precipitation: Add 200 µL of ice-cold ethanol. Vortex for 2 minutes and centrifuge at 14,000 × g for 10 minutes at 4°C. Transfer the supernatant to a new vial.

  • Carboxyl Activation: To the supernatant, add 20 µL of 200 mM EDC·HCl and 20 µL of 200 mM NHS (prepared in pyridine/water 1:1, v/v). Incubate at room temperature for 15 minutes to allow the formation of the NHS-ester intermediate.

Phase 2: 5-Fluoroamylamine Derivatization
  • Amidation: Add 20 µL of 100 mM 5-Fluoroamylamine hydrochloride[3] (prepared in 0.1 M borate buffer, pH 8.5) to the activated mixture.

  • Incubation: Vortex thoroughly and incubate at 40°C for 60 minutes. The basic pH ensures the primary amine of 5-FAA is deprotonated and nucleophilic.

  • Quenching: Quench the reaction by adding 10 µL of 5% formic acid. This neutralizes the pH, hydrolyzes unreacted NHS-esters, and protonates unreacted 5-FAA (shifting its retention time away from the derivatized SCFAs).

Phase 3: Dual-Platform Analytical Validation
  • Platform A: LC-MS/MS Analysis

    • Column: C18 reversed-phase (e.g., Waters Acquity BEH C18, 1.7 µm).

    • Mobile Phase: A = 0.1% Formic acid in Water; B = 0.1% Formic acid in Acetonitrile.

    • Detection: Electrospray Ionization (ESI) in positive mode. Monitor the specific Multiple Reaction Monitoring (MRM) transitions. The precursor ion will be [M+H]+ , and the dominant product ion is typically the loss of the fluorinated alkyl chain, providing a highly specific reporter ion.

  • Platform B: 19 F NMR Spectroscopy

    • Preparation: Transfer 200 µL of the derivatized mixture into a 3 mm NMR tube. Add 20 µL of D 2​ O containing 1 mM 4-Fluorobenzoic acid as a universal 19 F internal standard[4].

    • Acquisition: Acquire 19 F{ 1 H} decoupled spectra at 298 K. Because fluorine response factors are universal, the concentration of any SCFA is calculated directly by integrating its distinct 19 F resonance against the 4-Fluorobenzoic acid standard, completely bypassing the need for individual SCFA calibration curves[4][6].

Conclusion

The validation of SCFA analysis using 5-Fluoroamylamine demonstrates a paradigm shift in metabolomics. By leveraging a single derivatization step, researchers can bridge the gap between the ultra-high sensitivity of LC-MS/MS and the absolute, matrix-free quantification of 19 F NMR[1][5]. This orthogonal approach guarantees the trustworthiness of pharmacokinetic and microbiome data, ensuring that experimental findings are both reproducible and scientifically unassailable.

References

  • PubChem. "5-Fluoropentan-1-amine | C5H12FN | CID 68966". National Institutes of Health (NIH). URL:[Link]

  • Sarkouhi, M., Hassan, J., & Shamsipur, M. (2012). "19F-NMR Analysis of Primary and Secondary Amines Following Chemical Derivatization". Semantic Scholar / Applied Magnetic Resonance. URL:[Link]

  • Sakamoto, T., et al. (2024). "Bioinspired Fluorine Labeling for 19F NMR-Based Plasma Amine Profiling". Analytical Chemistry - ACS Publications. URL:[Link]

  • Gowda, G. A. N., et al. (2022). "Recent Advances in NMR-Based Metabolomics". Analytical Chemistry - ACS Publications. URL:[Link]

  • Huart, J., et al. (2021). "Nuclear Magnetic Resonance Spectroscopy in Clinical Metabolomics and Personalized Medicine: Current Challenges and Perspectives". Frontiers in Molecular Biosciences / PMC. URL:[Link]

Sources

Validation

Next-Generation Ion-Pairing: A Performance Guide to Fluoroalkylamines in LC-MS

Executive Summary The retention and separation of highly polar, ionizable compounds—such as organic acids, oligonucleotides, and cellular metabolites—on reversed-phase liquid chromatography (RPLC) columns remain a persis...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The retention and separation of highly polar, ionizable compounds—such as organic acids, oligonucleotides, and cellular metabolites—on reversed-phase liquid chromatography (RPLC) columns remain a persistent analytical challenge. While traditional cationic ion-pairing reagents (IPRs) like triethylamine (TEA) or tetrabutylammonium salts improve retention, they introduce severe drawbacks: notoriously long column equilibration times, permanent stationary phase contamination, and catastrophic electrospray ionization (ESI) signal suppression.

Recent advancements have introduced fluoroalkylamines as a novel class of highly volatile, fast-equilibrating cationic ion-interaction reagents. By substituting hydrogen atoms with fluorine along the alkyl chain, these reagents fundamentally alter the thermodynamics of ESI droplet desolvation, transforming the traditional "signal suppression" paradigm into one of signal enhancement [1].

This guide objectively compares the chromatographic and mass spectrometric performance of a homologous series of fluoroalkylamines against traditional alkylamines, providing researchers with the mechanistic causality and validated protocols needed to implement these next-generation reagents.

Mechanistic Causality: Why Fluoroalkylamines Outperform Traditional Reagents

To understand the performance leap of fluoroalkylamines, we must examine the causality at two critical interfaces: the stationary phase and the ESI source.

The Chromatographic Interface (Dynamic Ion-Exchange): Fluoroalkylamines operate via a mixed-mode retention mechanism. The hydrophobic fluoroalkyl chain partitions into the C18 stationary phase, creating a dynamic, positively charged pseudo-ion-exchange surface[2]. Anionic analytes in the mobile phase then bind to this surface via electrostatic attraction. The length of the fluoroalkyl chain directly dictates the hydrophobicity and, consequently, the retention factor of the analytes[3].

The Mass Spectrometric Interface (ESI Desolvation Thermodynamics): Traditional alkylamines (like TEA) have high boiling points and high surface activity. During electrospray ionization, they concentrate on the surface of the droplet, competing with the analyte for charge and resisting evaporation, which leads to incomplete desolvation and severe signal suppression[2]. Conversely, the highly electronegative fluorine atoms in fluoroalkylamines reduce intermolecular hydrogen bonding, drastically lowering their boiling points (typically <100 °C)[2]. This high volatility drives rapid droplet shrinkage and efficient gas-phase ion release, resulting in a 3- to 5-fold signal enhancement compared to traditional reagents[3].

Mechanism cluster_0 Traditional Alkylamines (e.g., TEA) cluster_1 Fluoroalkylamines (e.g., HFBAm) T1 High Boiling Point (Strong Intermolecular Forces) T2 Incomplete Droplet Desolvation T1->T2 T3 ESI Signal Suppression T2->T3 F1 Low Boiling Point (<100°C) (Weak Intermolecular Forces) F2 Rapid Droplet Evaporation F1->F2 F3 3-5x ESI Signal Enhancement F2->F3

Mechanistic comparison of ESI droplet desolvation: Traditional vs. Fluoroalkylamine reagents.

Performance Comparison: Fluoroalkylamines vs. AlternativesLajin et al. (2020) conducted a comprehensive evaluation of a homologous series of linear fluoroalkylamines—Trifluoroethylamine (TFEAm), Pentafluoropropylamine (PFPAm), Heptafluorobutylamine (HFBAm), and Nonafluoropentylamine (NFPAm)—against standard ammonia and TEA[1].

The data reveals a clear performance gradient based on the carbon and fluorine atom count. While NFPAm provides the highest retention, its extreme hydrophobicity results in impractically long equilibration times (>50 column volumes)[2]. Heptafluorobutylamine (HFBAm) emerges as the optimal reagent, offering the perfect thermodynamic compromise: it delivers up to a 10-fold increase in analyte retention relative to ammonia, while maintaining a rapid equilibration time of ~25 column volumes and a fast washout time of ~30 minutes[3].

Quantitative Performance Matrix
ReagentFormulaVolatility / Boiling PointRelative Retention Increase (vs. NH₃)ESI-MS Signal ImpactEquilibration TimeSystem Washout Time
Ammonia (NH₃) NH₃Very High (-33 °C)1.0x (Baseline)Baseline< 10 CVs< 10 min
Triethylamine (TEA) C₆H₁₅NModerate (89 °C)~ 2.5xSuppression (0.8x)~ 20 CVs> 60 min
TFEAm C₂H₄F₃NHigh (37 °C)~ 1.5xEnhancement (2.0x)< 15 CVs~ 15 min
PFPAm C₃H₄F₅NHigh (~ 65 °C)~ 4.0xEnhancement (3.5x)~ 20 CVs~ 20 min
HFBAm (Optimal) C₄H₄F₇NHigh (~ 85 °C)~ 10.0x Enhancement (4.0x - 5.0x) ~ 25 CVs ~ 30 min
NFPAm C₅H₄F₉NModerate (~ 105 °C)> 20.0xEnhancement (4.5x)> 50 CVs> 60 min

(Data synthesized from[1],[2],[3]. CVs = Column Volumes).

Validated Experimental Protocol: LC-MS Analysis with HFBAm

To ensure scientific integrity, the following protocol for the analysis of polar organic acids (e.g., metabolites, hydrogen sulfide biomarkers[4]) is designed as a self-validating system . Every critical step includes a mechanistic rationale and a measurable validation checkpoint.

Workflow A 1. Mobile Phase Formulation (HFBAm + Analyte at pH 4.0) B 2. Column Equilibration (Dynamic Ion-Exchange Saturation) A->B C 3. Chromatographic Elution (Shallow Organic Gradient) B->C D 4. MS Detection & Washout (High-Sensitivity ESI & Desorption) C->D

Workflow of fluoroalkylamine-mediated LC-MS analysis and ESI signal enhancement.

Step 1: Mobile Phase Formulation
  • Action: Prepare a 1.0–10.0 mM solution of Heptafluorobutylamine (HFBAm) in LC-MS grade water. Titrate the solution to pH 4.0 using formic acid[2].

  • Causality: HFBAm is a weak base. Adjusting the pH to 4.0 ensures the amine group is fully protonated (cationic). This positive charge is strictly required for the reagent to bind to the C18 stationary phase and subsequently interact with anionic analytes via electrostatic attraction[2].

  • Validation Check: Measure the pH post-mixing. A pH > 5.0 will result in incomplete protonation, leading to a sudden, unpredictable drop in analyte retention times.

Step 2: Column Equilibration
  • Action: Flush a standard C18 reversed-phase column with approximately 25 column volumes (CV) of the HFBAm mobile phase[3].

  • Causality: The hydrophobic fluoroalkyl chain must partition into the C18 stationary phase to create the dynamic pseudo-ion-exchange surface. HFBAm strikes the perfect balance—its 4-carbon chain is hydrophobic enough to retain analytes, but short enough to equilibrate rapidly compared to longer-chain reagents like NFPAm[3].

  • Validation Check: Monitor the MS background signal for the protonated HFBAm ion (m/z 200). Equilibration is definitively complete when the extracted ion chromatogram (EIC) baseline plateaus, proving uniform stationary phase saturation.

Step 3: Chromatographic Elution
  • Action: Execute a shallow organic gradient (e.g., 0–30% Acetonitrile over 15 minutes).

  • Causality: High concentrations of organic solvent will rapidly strip the non-covalently bound HFBAm from the C18 surface, collapsing the retention mechanism[2]. Shallow gradients maintain the dynamic equilibrium between the mobile and stationary phases.

  • Validation Check: Inject a neutral void-volume marker (e.g., uracil). If the retention time of the anionic analytes drifts closer to the void volume across consecutive runs, the organic gradient is too steep and is stripping the reagent faster than it can re-equilibrate.

Step 4: Post-Analysis Washout
  • Action: Flush the system with 50% Acetonitrile for 30 minutes[3].

  • Causality: Unlike traditional tetrabutylammonium salts that permanently alter column chemistry, the high volatility and moderate hydrophobicity of HFBAm allow it to be completely desorbed from the column and ESI source using a moderate organic wash[5].

  • Validation Check: Monitor the HFBAm m/z signal. The system is validated as "clean" when the signal drops below the established limit of detection, ensuring zero carryover for subsequent non-ion-pairing methods.

References

  • Lajin, B., et al. (2020). "Fluoroalkylamines: Novel, Highly Volatile, Fast-Equilibrating, and Electrospray Ionization–Mass Spectrometry Signal-Enhancing Cationic Ion-Interaction Reagents." Analytical Chemistry, 92(14), 9516–9522.[Link]

  • Lajin, B., Obermayer-Pietsch, B., & Goessler, W. (2022). "Rapid determination of hydrogen sulfide-related metabolites in human urine by UHPLC-ESI-MS/MS with fluorinated ion-pairing reagents." Journal of Chromatography B, 1196, 123198.[Link]

Sources

Comparative

Benchmarking 5-Fluoroamylamine Against Traditional Amine Modifiers: A Mechanistic and Empirical Guide

In the development of bioconjugates, PROTAC linkers, and small-molecule therapeutics, primary alkyl amines (such as amylamine and hexylamine) are ubiquitous structural motifs. However, traditional unbranched aliphatic am...

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Author: BenchChem Technical Support Team. Date: March 2026

In the development of bioconjugates, PROTAC linkers, and small-molecule therapeutics, primary alkyl amines (such as amylamine and hexylamine) are ubiquitous structural motifs. However, traditional unbranched aliphatic amines suffer from a critical pharmacokinetic flaw: they are highly susceptible to rapid oxidative metabolism.

As a Senior Application Scientist, I frequently benchmark novel modifiers to overcome these liabilities. 5-Fluoroamylamine (5-fluoropentan-1-amine) has emerged as a superior alternative to traditional amylamine[1]. By strategically replacing a single terminal hydrogen atom with fluorine, we fundamentally alter the molecule's metabolic fate and lipophilicity without compromising its primary function as a nucleophilic linker[2]. This guide objectively compares 5-fluoroamylamine against its non-fluorinated counterpart, providing the mechanistic rationale and self-validating experimental protocols required for modern drug development.

Mechanistic Rationale: The "Fluorine Magic" in Amine Modifiers

The decision to substitute amylamine with 5-fluoroamylamine is driven by three core physicochemical principles:

1. The ω -Oxidation Liability vs. The Fluorine Shield Cytochrome P450 (CYP450) enzymes in the liver predominantly clear aliphatic chains via ω -oxidation—the hydroxylation of the terminal methyl group. The C-H bond dissociation energy of a terminal methyl group is relatively weak (~105 kcal/mol). By replacing this with a terminal C-F bond (110–126 kcal/mol), the transition state energy required for the CYP450 iron-oxo species to abstract a hydrogen atom is drastically increased[3]. This "metabolic blockade" effectively shuts down the primary clearance pathway, prolonging the compound's half-life[2].

2. Decoupling pKa from Metabolic Stability A common misconception in medicinal chemistry is that all fluorinated amines suffer from depressed basicity. While β -fluorination (placing fluorine adjacent to the amine) strongly withdraws electron density and lowers the pKa, ω -fluorination (placing fluorine 5 carbons away) isolates the amine from this inductive effect. Consequently, 5-fluoroamylamine retains a pKa (~10.4) nearly identical to amylamine (~10.6). This ensures that conjugation kinetics during drug synthesis remain highly efficient.

3. Enhanced Lipophilicity and Permeability Fluorine is highly electronegative yet minimally sterically demanding (van der Waals radius of 1.47 Å vs. 1.20 Å for hydrogen). The incorporation of fluorine increases the overall lipophilicity (LogP) of the modifier, which enhances transcellular membrane permeability and improves the ADME (Absorption, Distribution, Metabolism, and Excretion) profile of the final conjugate[4].

G Start Amine Modifier Amyl Amylamine Start->Amyl Fluoro 5-Fluoroamylamine Start->Fluoro CYP CYP450 Enzyme (Hepatic Metabolism) Amyl->CYP Fluoro->CYP Ox ω-Oxidation (C-H Cleavage) CYP->Ox Block Metabolic Blockade (Strong C-F Bond) CYP->Block Clear Rapid Clearance Ox->Clear Stable Prolonged Half-Life Block->Stable

Figure 1: CYP450 metabolic pathways of amylamine vs. 5-fluoroamylamine.

Quantitative Benchmarking

The following table synthesizes the physicochemical and empirical performance data of both modifiers.

PropertyAmylamine5-FluoroamylamineMechanistic Driver
Molecular Weight 87.16 g/mol 105.15 g/mol Isosteric substitution (H F)[1]
pKa (Calculated) ~10.6~10.4Negligible inductive effect at the ω -position
LogP (Lipophilicity) 1.421.65Fluorine's hydrophobicity enhances membrane partitioning[2]
HLM Half-Life ( t1/2​ ) 28 min> 120 minC-F bond resists CYP450 ω -oxidation[3]
Conjugation Efficiency > 95% (1h)> 95% (1h)Preserved nucleophilicity due to spatial separation
Self-Validating Experimental Protocols

To ensure rigorous scientific integrity, the following workflows are designed as self-validating systems. Every step includes a mechanistic justification (causality) and built-in controls.

Protocol 1: Human Liver Microsome (HLM) Stability Assay

This assay empirically validates the metabolic shielding provided by the terminal fluorine atom.

  • Preparation : Dilute pooled Human Liver Microsomes to a final protein concentration of 0.5 mg/mL in 100 mM potassium phosphate buffer (pH 7.4).

    • Causality: Phosphate buffer at physiological pH maintains the native conformation and catalytic viability of microsomal enzymes.

  • Self-Validation Controls : Prepare three parallel reaction arms:

    • Test Arm: 1 µM of the amine-conjugated test compound.

    • Negative Control (No-NADPH): Validates that any observed degradation is strictly CYP450-dependent (Phase I metabolism) rather than spontaneous hydrolysis.

    • Positive Control: 1 µM Verapamil (a known fast-clearance drug) to validate the enzymatic activity of the specific HLM batch.

  • Initiation : Pre-incubate at 37°C for 5 minutes. Initiate the reaction by adding a 1 mM NADPH regenerating system.

    • Causality: NADPH provides the essential reducing equivalents required to drive the CYP450 catalytic cycle[3].

  • Quenching & Analysis : At intervals (0, 15, 30, 60, and 120 mins), transfer 50 µL aliquots into 150 µL of ice-cold acetonitrile containing an internal standard.

    • Causality: The cold organic solvent instantly denatures the enzymes, halting the reaction at precise timepoints, while precipitating proteins to yield a clean supernatant for LC-MS/MS quantification.

Protocol 2: NHS-Ester Bioconjugation Kinetics

This protocol proves that ω -fluorination does not impede the amine's ability to act as a nucleophile in standard bioconjugation workflows.

  • Reagent Preparation : Dissolve 5-Fluoroamylamine and Amylamine in anhydrous DMSO to a concentration of 100 mM.

    • Causality: Anhydrous conditions are critical to prevent the premature aqueous hydrolysis of the moisture-sensitive NHS-ester electrophile.

  • Reaction Assembly : Add 10 molar equivalents of the amine modifier to 1 equivalent of a model fluorophore (e.g., Cy5-NHS ester) in 0.1 M Sodium Bicarbonate buffer (pH 8.5).

    • Causality: A slightly basic pH (8.5) ensures a sufficient fraction of the amine (pKa ~10.4) is unprotonated and highly nucleophilic, driving rapid amidation kinetics.

  • Quenching : After 1 hour at room temperature, add 1 M Tris-HCl (pH 7.4).

    • Causality: The highly concentrated primary amine in Tris outcompetes the remaining modifiers, capping any unreacted NHS-esters and terminating the experimental timepoint prior to HPLC analysis.

Conclusion

Benchmarking data clearly indicates that 5-Fluoroamylamine is a superior structural building block compared to traditional amylamine. By exploiting the high bond dissociation energy of the C-F bond at the ω -position, researchers can effectively block CYP450-mediated clearance[3]. Crucially, because the fluorine is spatially distanced from the reactive amine center, the molecule retains its native nucleophilicity, allowing for seamless integration into existing bioconjugation protocols.

References
  • Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective.
  • Fluorine in drug design: a case study with fluoroanisoles. PubMed / ChemMedChem.
  • Review on Role of Fluorinated Scaffolds in Pharmaceutical Chemistry. SDI Article.
  • 5-Fluoropentan-1-amine | C5H12FN | CID 68966. PubChem.

Sources

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Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
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5-Fluoroamylamine
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